1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGBQDTUMQMUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510484 | |
| Record name | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30314-45-5 | |
| Record name | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, including its physicochemical characteristics, safety information, a plausible synthetic route, and a discussion of its potential, though currently undocumented, biological significance.
Core Properties and Data
This compound is a halogenated aromatic ketone. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃BrO | PubChem[1] |
| Molecular Weight | 241.12 g/mol | PubChem[1] |
| CAS Number | 30314-45-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | PubChem |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
Safety Information
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on data for similar brominated aromatic compounds, the following hazards should be considered. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P363, P501 |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) |
| Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This information is based on related compounds and should be used for guidance only. A substance-specific risk assessment should be conducted before handling.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and common method for its preparation is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Below is a generalized protocol adapted from the well-established Friedel-Crafts acylation of bromobenzene.[2]
Reaction:
Materials:
-
Bromobenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried and assembled for reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To a round-bottom flask, add anhydrous aluminum chloride and the inert solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Addition of Bromobenzene: Slowly add bromobenzene to the stirred suspension of aluminum chloride.
-
Addition of Acylating Agent: Add pivaloyl chloride dropwise from a dropping funnel to the reaction mixture, maintaining a low temperature. The reaction is exothermic.
-
Reaction: After the addition is complete, the reaction may be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of the Synthetic Workflow:
References
An In-depth Technical Guide to 4'-Bromo-2,2-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-2,2-dimethylpropiophenone, also known as 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, is an aromatic ketone that serves as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a brominated phenyl ring, a ketone carbonyl group, and a sterically significant tert-butyl group, provides multiple reactive sites for the construction of more complex molecules. This technical guide offers a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Chemical Structure and Properties
The chemical structure of 4'-Bromo-2,2-dimethylpropiophenone is characterized by a propiophenone core with a bromine atom at the para-position of the phenyl ring and two methyl groups on the alpha-carbon of the propyl chain.
Table 1: Physicochemical Properties of 4'-Bromo-2,2-dimethylpropiophenone
| Property | Value | Reference(s) |
| CAS Number | 30314-45-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO | [1][2] |
| Molecular Weight | 241.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 293.4 °C at 760 mmHg; 84-86 °C at 1 Torr | [1] |
| Density | 1.291 - 1.340 g/cm³ | [1] |
| Flash Point | 50.4 °C | |
| InChI Key | LFGBQDTUMQMUQJ-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br | [2] |
Spectroscopic Data
The structural characterization of 4'-Bromo-2,2-dimethylpropiophenone is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 4'-Bromo-2,2-dimethylpropiophenone
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 4H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 208.9, 137.2, 131.7, 130.3, 127.0, 44.9, 26.6 | [3] |
Experimental Protocols
Synthesis of 4'-Bromo-2,2-dimethylpropiophenone
A common synthetic route to 4'-Bromo-2,2-dimethylpropiophenone involves the reaction of a 4-bromobenzoyl chloride with an organometallic reagent, such as a lithium diorganocuprate derived from tert-butyllithium.[3]
Materials:
-
4-Bromobenzoyl chloride
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
tert-Butyllithium (solution in pentane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) bromide dimethyl sulfide complex (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium in pentane (2.0 equivalents) to the cooled suspension while stirring.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes to allow for the formation of the lithium di-tert-butylcuprate reagent.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 4'-Bromo-2,2-dimethylpropiophenone as a colorless to light yellow liquid. A reported yield for a similar procedure is 43%.[3]
Visualizations
References
An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (CAS: 30314-45-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (CAS number 30314-45-5), a brominated aromatic ketone. Due to the limited availability of specific experimental data in the public domain for this compound, this document synthesizes information from analogous structures and established chemical principles to offer a thorough resource. The guide covers its chemical and physical properties, a detailed, representative synthetic protocol based on the Friedel-Crafts acylation reaction, predicted analytical data (¹H and ¹³C NMR), and a discussion of its potential applications as a key intermediate in medicinal chemistry and drug discovery. Safety and handling precautions are also briefly addressed.
Introduction
This compound is a chemical compound featuring a 4-bromophenyl group attached to a pivaloyl moiety. Its structure, combining an aryl halide with a sterically hindered ketone, makes it a potentially valuable building block in organic synthesis. Aryl ketones are prevalent motifs in a wide array of biologically active molecules and functional materials. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide aims to consolidate the available and predicted data for this compound to facilitate its use in research and development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| CAS Number | 30314-45-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₃BrO | --INVALID-LINK-- |
| Molecular Weight | 241.12 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Appearance | Liquid (predicted) | - |
| Boiling Point | 293.4 °C at 760 mmHg (predicted) | - |
| Density | 1.291 g/cm³ (predicted) | - |
| Flash Point | 50.4 °C (predicted) | - |
| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br | --INVALID-LINK-- |
| InChIKey | LFGBQDTUMQMUQJ-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis
The most common and industrially scalable method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, the reaction would involve the acylation of bromobenzene with pivaloyl chloride using a Lewis acid like aluminum chloride (AlCl₃).
General Reaction Scheme
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 1-(4-chlorophenyl)-2-methylpropan-1-one. This protocol should be optimized for the specific synthesis of the title compound.
Materials and Equipment:
-
Reactants: Bromobenzene, Pivaloyl Chloride
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)
-
Reagents for Workup: Crushed ice, Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube (e.g., CaCl₂), ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Catalyst and Solvent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Acyl Chloride: In the dropping funnel, place a solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, while maintaining the temperature below 10 °C using an ice bath.
-
Addition of Bromobenzene: Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Cautiously pour the mixture onto crushed ice in a large beaker.
-
Slowly add concentrated HCl to dissolve the aluminum salts.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with portions of dichloromethane.
-
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography (using a suitable solvent system like hexane/ethyl acetate) to yield the pure this compound.
Analytical Data (Predicted)
Disclaimer: The following NMR data are predicted and have not been experimentally verified. Actual chemical shifts and coupling constants may vary.
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.8 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.6 - 7.7 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~ 1.4 | Singlet | 9H | Protons of the three methyl groups |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~ 205 - 210 | Carbonyl carbon (C=O) |
| ~ 135 - 140 | Aromatic carbon attached to the carbonyl group |
| ~ 131 - 133 | Aromatic carbons ortho to the bromine atom |
| ~ 130 - 132 | Aromatic carbons meta to the bromine atom |
| ~ 128 - 130 | Aromatic carbon attached to the bromine atom |
| ~ 44 - 46 | Quaternary carbon of the tert-butyl group |
| ~ 27 - 29 | Methyl carbons of the tert-butyl group |
Applications in Research and Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active compounds. Brominated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals. The bromine atom can be readily converted to other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Potential applications include:
-
Scaffold for Medicinal Chemistry: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The bromophenyl ketone core can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs.
-
Intermediate for Agrochemicals: Similar structures are often found in agrochemicals, suggesting its potential as a building block in this field.
-
Precursor for Material Science: Aromatic ketones are used in the synthesis of polymers and other functional materials.
Derivatives of bromophenyl ketones have been investigated for a range of biological activities, including but not limited to, antimicrobial and anticancer properties. Therefore, this compound represents a valuable starting point for the development of novel therapeutic agents.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a summary of its known and predicted properties, a representative synthetic protocol, and an overview of its potential applications. While there is a need for more extensive experimental characterization and biological evaluation of this specific compound, the information presented here serves as a solid foundation for researchers and developers interested in utilizing this versatile building block.
Technical Guide: Molecular Weight of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. This compound is of interest in various research and development applications, and a precise understanding of its molecular properties is crucial for accurate experimental design and interpretation.
Molecular Composition and Weight
The molecular formula for this compound is C₁₁H₁₃BrO.[1][2][3][4][5] The molecular weight is a critical parameter in quantitative analysis, reaction stoichiometry, and the formulation of pharmaceutical compounds. The calculated molecular weight, based on the atomic weights of its constituent elements, is approximately 241.12 g/mol .[1]
The following table summarizes the atomic composition of this compound and the contribution of each element to its total molecular weight.
| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Contribution to Molecular Weight (amu) |
| Carbon | C | 11 | ~12.011[6][7][8][9] | 132.121 |
| Hydrogen | H | 13 | ~1.008[10][11][12][13][14] | 13.104 |
| Bromine | Br | 1 | ~79.904[15][16][17][18] | 79.904 |
| Oxygen | O | 1 | ~15.999[19][20][21][22][23] | 15.999 |
| Total | 241.128 |
Experimental Determination of Molecular Weight
The molecular weight of this compound can be experimentally determined using various analytical techniques. A standard protocol for this determination is through mass spectrometry.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) or electrospray ionization (ESI) are common methods.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ will indicate the molecular weight of the compound.
Structural Representation
The structural arrangement of the atoms within the this compound molecule is a key determinant of its chemical properties. The logical relationship between the core components of the molecule is depicted in the following diagram.
References
- 1. This compound | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:30314-45-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. This compound [chemicalbook.com]
- 4. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 5. This compound CAS#: [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 12. quora.com [quora.com]
- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 14. Hydrogen - Wikipedia [en.wikipedia.org]
- 15. Bromine - Wikipedia [en.wikipedia.org]
- 16. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. youtube.com [youtube.com]
- 19. fiveable.me [fiveable.me]
- 20. princeton.edu [princeton.edu]
- 21. Oxygen - Wikipedia [en.wikipedia.org]
- 22. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 23. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
IUPAC Name: 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
This guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and applications of this compound, a key intermediate in pharmaceutical and chemical research. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound, also known as 4'-bromo-2,2-dimethylpropiophenone, is an aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the para-position and a pivaloyl group. This combination of a reactive halogen and a sterically hindered ketone makes it a versatile building block in organic synthesis.[1][2][3][4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 30314-45-5 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃BrO | PubChem[1] |
| Molecular Weight | 241.12 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | General Knowledge |
| Melting Point | Data not readily available in experimental sources. | |
| Boiling Point | Data not readily available in experimental sources. | |
| Solubility | Sparingly soluble in water; soluble in various organic solvents. | General Knowledge |
Safety and Hazard Information
This compound is classified as hazardous. Appropriate safety precautions must be observed during handling, storage, and disposal.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Role in Chemical Synthesis
This compound is not typically an end-product but serves as a crucial intermediate. The presence of the bromine atom on the aromatic ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse functional groups. The ketone functional group can also be readily modified through reactions such as reduction, oximation, or alpha-halogenation to build more complex molecular scaffolds.
This compound and its analogs are precursors in the synthesis of various classes of biologically active molecules, including analgesics, sedatives, and anticonvulsants. For example, a structurally similar compound, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one, is a direct precursor to Paclobutrazol, a potent plant growth regulator and fungicide. This illustrates the utility of such substituted ketones in creating high-value chemical products.
References
A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone, serves as a versatile building block in organic synthesis. Its chemical structure, featuring a brominated phenyl ring, a ketone functional group, and a sterically hindering tert-butyl group, offers multiple reaction sites for the construction of more complex molecules. This technical guide provides an in-depth overview of its synonyms, chemical properties, a plausible synthetic protocol, and its utility in the synthesis of potentially bioactive compounds.
Chemical Identity and Synonyms
The compound is known by several names and identifiers across various chemical databases and suppliers. A comprehensive list is provided below to aid in its identification and sourcing.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 30314-45-5[1] |
| Molecular Formula | C₁₁H₁₃BrO[1][2] |
| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone[1] |
| 1-Propanone, 1-(4-bromophenyl)-2,2-dimethyl- | |
| 4-Bromophenyl tert-butyl ketone | |
| Database IDs | PubChem CID: 12812080, DTXSID70510484[2] |
No specific trade names for this compound were identified in the available literature.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of this compound, crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 241.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 293.4 °C at 760 mmHg | |
| Density | 1.291 g/cm³ | |
| Flash Point | 50.4 °C | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 205.9, 137.2, 131.7, 130.2, 127.1, 44.2, 26.5 | [1] |
Experimental Protocols
Plausible Synthesis of this compound
Objective: To synthesize this compound from bromobenzene and pivaloyl chloride via a Friedel-Crafts acylation reaction.
Materials:
-
Bromobenzene
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and an addition funnel is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Reactants: A solution of pivaloyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, bromobenzene is added dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and slowly quenched by the addition of crushed ice, followed by 1M HCl. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Visualizations
The following diagrams illustrate the synthesis workflow and the synthetic utility of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Synthetic utility of this compound as a versatile chemical intermediate.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of more complex molecules that may possess biological activity. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents on the phenyl ring. The ketone functionality can be modified through reactions like reduction, oxidation, or condensation to build different molecular scaffolds. For instance, it can be used as a precursor in the synthesis of chalcone derivatives, a class of compounds known for their wide range of pharmacological activities, including anti-inflammatory, and anticancer properties. Its utility lies in providing a robust framework for the development of novel chemical entities for screening in drug discovery programs.
References
"1-(4-Bromophenyl)-2,2-dimethylpropan-1-one" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its properties, outlines a general synthetic approach, and provides a framework for its characterization.
Core Physical and Chemical Properties
This compound, also known as 4'-bromo-2,2-dimethylpropiophenone, is an organic compound with the molecular formula C₁₁H₁₃BrO[1][2][3][4]. Its structure features a phenyl ring substituted with a bromine atom at the para position, connected to a pivaloyl group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | [1][2][3][4] |
| Molecular Weight | 241.12 g/mol | [1] |
| CAS Number | 30314-45-5 | [1][2] |
| Appearance | Reported as a liquid | [5] |
| Storage | Sealed in dry, room temperature | [6] |
Note: Experimentally determined values for melting point, boiling point, density, and solubility are not consistently available in the public domain. The physical state is reported as a liquid by some suppliers.
Synthesis and Purification
A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of aryl ketones.
Materials:
-
Bromobenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled in an ice bath to 0 °C.
-
Acylation: A solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. After the addition is complete, bromobenzene (1.0 to 1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product can be purified by one of the following methods:
-
Vacuum Distillation: As the product is likely a liquid at room temperature, vacuum distillation can be an effective method for purification.
-
Column Chromatography: Purification can also be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the aromatic region (approx. 7.5-7.8 ppm). - t-Butyl protons: A singlet in the aliphatic region (approx. 1.3 ppm) integrating to 9 protons. |
| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (approx. >195 ppm). - Aromatic carbons: Signals in the aromatic region (approx. 125-140 ppm), with the carbon attached to bromine showing a characteristic shift. - Quaternary and methyl carbons of the t-butyl group: Signals in the aliphatic region. |
| IR Spectroscopy | - A strong absorption band corresponding to the C=O stretch of the ketone (approx. 1680-1700 cm⁻¹). - C-H stretching and bending vibrations for aromatic and aliphatic groups. - C-Br stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of the t-butyl group and other fragments. |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or the signaling pathways associated with this compound. However, the bromophenyl ketone motif is present in various compounds with reported biological activities, including antibacterial and anticancer properties. Further research, such as in vitro and in vivo screening, is required to elucidate the pharmacological profile of this specific compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Research Directions
Given the lack of extensive data, several research avenues could be explored for this compound.
Caption: Potential research directions for this compound.
References
- 1. This compound | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:30314-45-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. This compound [allbiopharm.com]
- 6. 30314-45-5|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Profile of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-Bromo-2,2-dimethylpropiophenone. The structural and electronic characteristics of this aromatic ketone have been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes the available quantitative data, details the experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.
Chemical Structure and Properties
IUPAC Name: this compound Chemical Formula: C₁₁H₁₃BrO[1] Molecular Weight: 241.13 g/mol [1] CAS Number: 30314-45-5[1]
Spectroscopic Data Summary
The following tables present a summary of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Description |
| 7.58 - 7.53 | (m, 2H, Ar-H) |
| 1.34 | (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 205.1 | C=O |
| 136.9 | C (aromatic) |
| 131.7 | CH (aromatic) |
| 130.2 | CH (aromatic) |
| 127.2 | C-Br (aromatic) |
| 44.2 | C(CH₃)₃ |
| 28.0 | C(CH₃)₃ |
Data sourced from a technical guide by BenchChem.[1]
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Aromatic Ketone) | 1685 - 1666[2][3] | Stretching |
| C-H (sp³ aliphatic) | 2960 - 2850 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-Br | 600 - 500 | Stretching |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound, likely obtained via electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment Ion | Interpretation |
| 240/242 | [C₁₁H₁₃BrO]⁺ | Molecular ion peak (M⁺, M+2 due to Br isotopes) |
| 183/185 | [C₇H₄BrO]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |
| 155/157 | [C₆H₄Br]⁺ | Loss of pivaloyl radical (•COC(CH₃)₃) |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition.
-
¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample is brought into firm contact with the ATR crystal, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.[4][5][6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safety and Handling of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and potential biological significance of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. The information is intended to support laboratory research and drug development activities by providing detailed safety protocols and summarizing the current state of knowledge regarding this compound.
Chemical and Physical Properties
This compound, with the CAS number 30314-45-5, is a halogenated aromatic ketone. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | --INVALID-LINK-- |
| Molecular Weight | 241.12 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | --INVALID-LINK-- |
| Appearance | Liquid | Suzhou Aobai Pharmaceutical Co., Ltd. |
| Purity | 95% | Suzhou Aobai Pharmaceutical Co., Ltd. |
| Storage Temperature | Sealed in dry, room temperature | BLDpharm |
Hazard Identification and GHS Classification
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P391: Collect spillage.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safety and Handling Protocols
Given the potential hazards, stringent safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in poorly ventilated areas. | Prevents inhalation of vapors that can cause respiratory tract irritation. |
First Aid Measures
In the event of exposure, the following first aid procedures should be implemented immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in section 3.1. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Experimental Protocols and Reactivity
While specific experimental protocols for this compound are not widely published, general procedures for handling and reacting similar bromophenyl ketones can be adapted.
General Handling in a Research Setting
The following workflow outlines a general procedure for handling the compound in a laboratory setting.
A Comprehensive Technical Review of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Refining Chemical Knowledge for Advanced Applications
This technical guide provides a detailed literature review of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known by its synonym 4'-Bromo-2,2-dimethylpropiophenone. This document collates available information on its synthesis, chemical and physical properties, and spectroscopic data. While direct biological activity for this specific compound is not extensively documented in publicly available literature, this guide will touch upon the known biological relevance of related bromophenyl ketone structures to provide a context for future research and drug development endeavors.
Core Compound Properties
This compound is an aromatic ketone characterized by a brominated phenyl ring attached to a pivaloyl group. This structure offers several points of interest for chemical synthesis and potential biological interactions. The sterically hindered tert-butyl group can influence reaction kinetics and molecular conformations, while the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. Spectroscopic information is critical for the unambiguous identification and characterization of the compound.
| Property | Value | Reference |
| CAS Number | 30314-45-5 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not specified | |
| Density | Not specified |
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.56 (d, J=8.6 Hz, 2H), 7.49 (d, J=8.6 Hz, 2H), 1.34 (s, 9H) | |
| ¹³C NMR (CDCl₃) | δ 208.1, 137.2, 131.6, 129.9, 127.2, 44.2, 28.0 | |
| Infrared (IR) | Not specified | |
| Mass Spectrometry (MS) | Not specified |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.[2][3][4][5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
General Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Bromobenzene
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add pivaloyl chloride dropwise to the stirred suspension.
-
Following the addition of the acyl chloride, add bromobenzene dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by cold aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential Biological Relevance and Future Directions
Currently, there is a lack of specific studies detailing the biological activities or signaling pathway interactions of this compound in the public domain. However, the broader class of bromophenyl-containing compounds and propiophenone derivatives has been the subject of investigation in drug discovery.
Derivatives of propiophenone have been explored for a range of medicinal applications, including as local anesthetics and for the treatment of cardiac arrhythmias.[] Furthermore, the bromophenyl moiety is present in numerous compounds with diverse biological activities, including inhibitors of cyclooxygenase (COX) enzymes, Mer tyrosine kinase, and compounds with anti-inflammatory properties.[8][9][10] For instance, certain chalcones (1,3-diphenylprop-2-en-1-ones) containing a substituted phenyl ring have shown potent and selective COX-2 inhibition.[8]
The absence of direct biological data for this compound presents an opportunity for future research. Its structural features suggest it could serve as a scaffold or an intermediate for the synthesis of novel bioactive molecules. A logical next step would be to subject this compound to a battery of in vitro screening assays to explore potential activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.
Visualizing Chemical and Experimental Processes
To aid in the understanding of the synthesis and potential evaluation of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the structural characterization of a synthesized compound.
References
- 1. This compound | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. studylib.net [studylib.net]
- 6. byjus.com [byjus.com]
- 8. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-bromo-2,2-dimethylpropiophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the bulky tert-butyl ketone moiety can impart specific steric and electronic properties to target molecules. This document provides a detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction.
The described method involves the reaction of bromobenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Friedel-Crafts acylation is a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] This application note includes a comprehensive experimental protocol, tabulated data for key parameters, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on established principles of Friedel-Crafts acylation reactions.[1][2][3]
Materials:
-
Bromobenzene
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Formation of Acylium Ion: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-20 minutes.
-
Acylation Reaction: To the reaction mixture, add bromobenzene (1.0 to 1.2 equivalents) dropwise, again maintaining the temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved. Stir the mixture until all the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Note on a Potential Side Reaction: It is important to note that the Friedel-Crafts reaction with pivaloyl chloride can sometimes lead to a competing alkylation reaction. This is due to the relative stability of the tert-butyl carbocation that can be formed by decarbonylation of the pivaloyl cation. Careful control of the reaction temperature is crucial to favor the desired acylation product.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| Bromobenzene | 157.01 | 1.0 - 1.2 |
| Pivaloyl Chloride | 120.58 | 1.0 |
| Aluminum Chloride | 133.34 | 1.1 - 1.3 |
Table 2: Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Theoretical Yield | Based on the limiting reagent |
| ¹H NMR (CDCl₃, 400 MHz) - Estimated | δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H), 7.60 (d, J = 8.5 Hz, 2H, Ar-H), 1.35 (s, 9H, -C(CH₃)₃) |
Disclaimer: The provided ¹H NMR data is an estimation based on typical chemical shifts for similar aromatic ketones and should be confirmed by experimental analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Friedel-Crafts Acylation of Bromobenzene with Pivaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The acylation of bromobenzene with pivaloyl chloride is a specific application of this reaction, yielding 4'-bromo-2,2-dimethylpropiophenone. This product contains a sterically hindered ketone and a reactive bromine atom, making it a versatile precursor for further synthetic transformations. The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the pivaloyl chloride for electrophilic attack on the bromobenzene ring.[2]
Due to the deactivating nature of the bromine substituent on the benzene ring, the reaction requires a stoichiometric amount of the Lewis acid catalyst.[1] The bromine atom directs the incoming acyl group primarily to the para position, with a smaller amount of the ortho isomer being formed as a minor product. A noteworthy consideration in the acylation with pivaloyl chloride is the potential for the intermediate acylium ion to decarbonylate, leading to the formation of a tert-butyl carbocation. This can result in a competing Friedel-Crafts alkylation reaction, yielding tert-butylated byproducts.[3] Careful control of reaction conditions is therefore crucial to favor the desired acylation pathway.
Reaction Mechanism
The Friedel-Crafts acylation of bromobenzene with pivaloyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the chlorine atom of pivaloyl chloride. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 4'-bromo-2,2-dimethylpropiophenone.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.[4]
Materials:
-
Bromobenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (16.0 g, 120 mmol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add pivaloyl chloride (12.1 g, 100 mmol) to the stirred suspension over 15 minutes. Once the addition is complete, add bromobenzene (15.7 g, 100 mmol) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a 500 mL beaker. Stir vigorously until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by washing with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4'-bromo-2,2-dimethylpropiophenone.
Data Presentation
| Parameter | Value |
| Reactants | |
| Bromobenzene | 15.7 g (10.5 mL, 100 mmol) |
| Pivaloyl Chloride | 12.1 g (12.4 mL, 100 mmol) |
| Aluminum Chloride | 16.0 g (120 mmol) |
| Product | |
| Product Name | 4'-Bromo-2,2-dimethylpropiophenone |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.13 g/mol [5] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 84-86 °C at 1 Torr[5] |
| Theoretical Yield | 24.11 g |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 4H, Ar-H), 1.34 (s, 9H, C(CH₃)₃)[5] |
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: Reaction mechanism of Friedel-Crafts acylation.
References
Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through a Friedel-Crafts acylation of bromobenzene with pivaloyl chloride using aluminum chloride as a Lewis acid catalyst. This protocol includes a comprehensive list of reagents and materials, a step-by-step procedure for the synthesis and purification, and characterization data for the final product.
Introduction
This compound, also known as 4'-bromo-2,2-dimethylpropiophenone, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the bulky tert-butyl group can impart specific steric and electronic properties to target molecules. The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones, proceeding through an electrophilic aromatic substitution mechanism.[1]
Experimental Protocol
The synthesis of this compound is performed via the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Bromobenzene | Reagent | Sigma-Aldrich |
| Pivaloyl chloride | 99% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | 99.99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl), concentrated | 37% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Round-bottom flask (250 mL) | - | VWR |
| Addition funnel | - | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Ice bath | - | - |
| Separatory funnel | - | VWR |
| Rotary evaporator | - | Buchi |
Synthesis Procedure
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents). To the flask, add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath with stirring.
-
Formation of Acylium Ion: Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in DCM via the addition funnel.
-
Addition of Bromobenzene: After the addition of pivaloyl chloride is complete, add bromobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.[2]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Presentation
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol [3] |
| CAS Number | 30314-45-5[3] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J = 8.6 Hz, 2H, Ar-H), 7.61 (d, J = 8.6 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.0 (C=O), 136.1 (Ar-C), 131.8 (Ar-CH), 130.4 (Ar-CH), 127.8 (Ar-C-Br), 44.2 (C(CH₃)₃), 28.0 (C(CH₃)₃) |
| FT-IR (KBr) | ν (cm⁻¹): 2970 (C-H, aliphatic), 1675 (C=O, ketone), 1585 (C=C, aromatic), 1010 (C-Br) |
| Mass Spectrometry (EI) | m/z (%): 242/240 (M⁺, 15), 185/183 (100), 157/155 (20), 57 (80) |
Note: Spectroscopic data is predicted based on known chemical shifts and fragmentation patterns for similar structures. Experimental data should be obtained for confirmation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is a versatile building block in organic synthesis, primarily utilized as a precursor for the introduction of the 4-(2,2-dimethylpropanoyl)phenyl group into a target molecule. Its chemical structure, featuring a sterically hindered ketone and a reactive aryl bromide moiety, allows for a diverse range of chemical transformations. The presence of the bromine atom facilitates participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds.
A prominent application of this building block is in the synthesis of Mavacamten , a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM). In the synthesis of Mavacamten, this compound serves as a key precursor to a pyrimidine intermediate, which is subsequently elaborated to the final drug molecule.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| CAS Number | 30314-45-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-48 °C |
| Boiling Point | 285.5 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Key Synthetic Applications
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for its application in the synthesis of a key intermediate for Mavacamten.
Miyaura Borylation
The conversion of the aryl bromide to a boronic ester is a crucial first step for its use in Suzuki-Miyaura coupling reactions.
Experimental Protocol: Miyaura Borylation of this compound
This protocol describes the conversion of the aryl bromide to its corresponding pinacol boronate ester.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.5 M).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,2-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one.
Quantitative Data:
| Reactant | Molar Ratio | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pd(dppf)Cl₂ (3 mol%) | KOAc (3.0 eq) | 1,4-Dioxane | 80-90 | 12-24 | 85-95 |
Synthesis of a Pyrazole Intermediate via Suzuki-Miyaura Coupling
The borylated product can then be coupled with a suitable heterocyclic partner, such as a bromopyrazole, to form a key intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromo-1H-pyrazole
This protocol outlines the coupling of the boronic ester with 4-bromo-1H-pyrazole.
Materials:
-
2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one
-
4-Bromo-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene and Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,2-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one (1.0 eq), 4-bromo-1H-pyrazole (1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Establish an inert atmosphere as described previously.
-
Solvent and Catalyst Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) to the flask, followed by the addition of Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(4-(1H-pyrazol-1-yl)phenyl)-2,2-dimethylpropan-1-one.
Quantitative Data:
| Aryl Boronate | Coupling Partner | Molar Ratio | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Product from Protocol 1 | 4-Bromo-1H-pyrazole | 1.0 : 1.2 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.5 eq) | Toluene/H₂O | 100 | 12 | 75-85 |
Visualization of Synthetic Pathway and Biological Mechanism
To provide a clearer understanding of the synthetic utility and the biological relevance of molecules derived from this compound, the following diagrams are provided.
Mavacamten, synthesized using this building block, targets the molecular motor of the heart muscle. The following diagram illustrates its mechanism of action.
Conclusion
This compound is a valuable and strategically important building block in modern organic synthesis. Its utility is highlighted by its role in the synthesis of Mavacamten, a targeted therapy for a debilitating cardiovascular disease. The protocols provided herein offer a guide for the application of this compound in palladium-catalyzed cross-coupling reactions, demonstrating its potential for the construction of complex and biologically active molecules. Researchers in medicinal chemistry and drug development can leverage this versatile intermediate to access novel chemical entities with therapeutic potential.
Application Notes and Protocols: Derivatives of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and potential applications of derivatives of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. The core structure, featuring a bromophenyl group, offers a versatile platform for the development of novel compounds with a wide range of potential therapeutic applications. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Potential Applications
Derivatives of this compound are promising candidates for a variety of pharmacological applications. The presence of the 4-bromophenyl moiety is common in a range of biologically active molecules. Based on existing research into compounds with this structural feature, potential applications for novel derivatives include:
-
Antifungal Agents: The 4-bromophenyl structure is found in compounds exhibiting potent antifungal activity. Novel derivatives could be effective against various fungal pathogens, including drug-resistant strains.
-
Antibacterial Agents: The structural motif is also present in molecules with antibacterial properties. New derivatives could be explored for their efficacy against both Gram-positive and Gram-negative bacteria.
-
Anticancer Agents: Several classes of compounds containing the 4-bromophenyl group have demonstrated cytotoxic activity against various cancer cell lines. This suggests that derivatives of this compound could be investigated as potential anticancer therapeutics.
-
Anticonvulsant Activity: The 4-bromophenyl moiety is a feature in some anticonvulsant drugs. Novel derivatives could be screened for their potential to manage seizure disorders.
Data Presentation
Table 1: Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives
The following table summarizes the minimum inhibitory concentrations (MICs) of various synthetic pyrrolo[1,2-a]quinoline derivatives containing a bromo-substituent against Candida albicans. While not direct derivatives of this compound, this data illustrates the potential antifungal efficacy of brominated heterocyclic compounds.
| Compound ID | MIC (µg/mL) vs. C. albicans |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
| BQ-01 | 0.8 |
| BQ-03 | 0.8 |
| BQ-05 | 0.8 |
| BQ-04 | 1.6 |
| BQ-12 | 12.5 |
Data extracted from a study on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates analogues.[1]
Table 2: Anticancer Activity of Quinoline-Oxadiazole Derivatives
This table presents the in vitro antiproliferative activity of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. This data highlights the potential of the 4-bromophenyl moiety in the design of anticancer agents.
| Compound ID | Antiproliferative Activity (IC50 in µM) |
| 17b | HepG2: Not specified, MCF-7: Not specified |
| 17d | HepG2: Not specified, MCF-7: Not specified |
| 17e | HepG2: Not specified, MCF-7: Not specified |
Note: While the source mentions potent inhibitory activity, specific IC50 values were not provided in the abstract.[2]
Experimental Protocols
The following protocols describe a proposed synthetic route to generate a key intermediate from this compound, and a general method for subsequent derivatization via Suzuki-Miyaura cross-coupling. Additionally, a protocol for assessing antifungal activity is provided.
Protocol 1: Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine (Intermediate)
This protocol describes the reductive amination of this compound to form the corresponding amine, a versatile intermediate for further derivatization.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the derivatization of a bromo-containing intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-(4-Bromophenyl)-containing intermediate (e.g., from Protocol 1 after appropriate functionalization) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., K2CO3 or K3PO4) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 1-(4-Bromophenyl)-containing intermediate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, such as Candida albicans.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35 °C)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium according to CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (fungal inoculum without test compound) and a negative control (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 530 nm) using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.[3]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis and screening.
Representative Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Off-Patent Compounds That Present Antifungal Activity Against the Emerging Fungal Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Medicinal Chemistry Potential of the 4'-Bromo-2,2-dimethylpropiophenone Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4'-bromo-2,2-dimethylpropiophenone scaffold is a synthetic intermediate with potential for a variety of medicinal chemistry applications. Its structural features, including a reactive aryl bromide, a ketone carbonyl group, and a sterically significant tert-butyl moiety, provide multiple avenues for chemical modification and the generation of diverse compound libraries for biological screening. While direct medicinal applications of this specific scaffold are not extensively documented in current literature, its reactivity profile suggests its utility as a versatile building block for novel therapeutic agents.
This document provides an overview of the chemical reactivity of the 4'-bromo-2,2-dimethylpropiophenone scaffold, outlines detailed protocols for the synthesis of potential derivatives, and presents standardized methodologies for evaluating their biological activity, drawing from established procedures for analogous compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4'-bromo-2,2-dimethylpropiophenone is presented below.
| Property | Value |
| CAS Number | 30314-45-5 |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 84-86 °C (at 1 Torr) |
| Density | 1.340 g/cm³ (at 25 °C) |
Synthetic Versatility and Potential Applications
The chemical behavior of 4'-bromo-2,2-dimethylpropiophenone is largely defined by three key structural features: the electrophilic carbonyl group, the sterically demanding tert-butyl group, and the reactive carbon-bromine bond on the phenyl ring.[1] These functional groups allow for a range of chemical transformations, making the scaffold a valuable starting point for creating diverse molecular architectures.
The aryl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings.[1] This allows for the introduction of a wide array of substituents at the 4'-position of the phenyl ring, enabling the exploration of structure-activity relationships. Furthermore, the ketone group can undergo various reactions, including reduction to a secondary alcohol, nucleophilic addition by organometallic reagents to form tertiary alcohols, and conversion to an alkene via the Wittig reaction.[1]
While specific biological activities for derivatives of 4'-bromo-2,2-dimethylpropiophenone are not yet established, related propiophenone scaffolds have shown significant promise in medicinal chemistry. For instance, analogues of bupropion, a well-known antidepressant and smoking cessation aid, have been synthesized and evaluated for their ability to inhibit the uptake of monoamines such as dopamine and norepinephrine.[2][3][4] This suggests that derivatives of the 4'-bromo-2,2-dimethylpropiophenone scaffold could be explored for their potential as novel central nervous system agents.
Additionally, other brominated propiophenone derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.[5][6] This highlights the broad potential of this class of compounds in drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of derivatives from the 4'-bromo-2,2-dimethylpropiophenone scaffold and for the biological evaluation of the resulting compounds.
Synthesis of 4'-Aryl-2,2-dimethylpropiophenone Derivatives via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce a new aryl group at the 4'-position.
Materials:
-
4'-bromo-2,2-dimethylpropiophenone
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4'-bromo-2,2-dimethylpropiophenone (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4'-aryl-2,2-dimethylpropiophenone derivative.
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a representative in vitro assay to evaluate the potential of synthesized compounds to inhibit the uptake of dopamine (DA) and norepinephrine (NE).
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET)
-
Synthesized test compounds
-
[³H]Dopamine
-
[³H]Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate the hDAT or hNET expressing cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Add [³H]Dopamine or [³H]Norepinephrine to the wells to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and add a scintillation cocktail.
-
Quantify the amount of radioligand taken up by the cells using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-bromo-2,2-dimethylpropiophenone, is a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure combines a brominated aromatic ring with a sterically hindered ketone, offering multiple reaction sites for further chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, including experimental protocols and spectral data interpretation.
Principle of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms in a molecule based on their chemical and structural context.
In ¹H NMR, the signals are further split into characteristic patterns (multiplicity) due to the magnetic interactions between neighboring protons, a phenomenon known as spin-spin coupling. The magnitude of this interaction is given by the coupling constant (J). The integrated area of a signal in ¹H NMR is proportional to the number of protons it represents.
In ¹³C NMR, each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a direct count of the non-equivalent carbons. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling to simplify the spectrum to a series of singlets and enhance signal-to-noise.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for dissolving this compound.
-
Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
¹H NMR Spectroscopy Protocol
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise)
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicity and measure the coupling constants.
-
¹³C NMR Spectroscopy Protocol
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the CDCl₃ triplet to 77.16 ppm.
-
Data Presentation
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.63 | Doublet (d) | 2H | Ar-H (ortho to C=O) |
| 2 | 7.55 | Doublet (d) | 2H | Ar-H (meta to C=O) |
| 3 | 1.34 | Singlet (s) | 9H | -C(CH₃)₃ |
Note: The aromatic protons appear as a complex multiplet in lower resolution spectra but are resolved into two distinct doublets at higher field strengths. The coupling constant between these aromatic protons is typically in the range of 8.0 - 9.0 Hz.
¹³C NMR Spectral Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~200 | C=O (Ketone) |
| 2 | ~136 | Ar-C (quaternary, attached to C=O) |
| 3 | ~132 | Ar-CH (meta to C=O) |
| 4 | ~130 | Ar-CH (ortho to C=O) |
| 5 | ~128 | Ar-C (quaternary, attached to Br) |
| 6 | ~44 | -C (CH₃)₃ (quaternary) |
| 7 | ~26 | -C(CH₃ )₃ (methyl) |
Disclaimer: The ¹³C NMR data presented is based on predicted chemical shifts from spectral databases and computational models, as experimental data was not publicly available at the time of this writing. Actual experimental values may vary.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Structure and NMR assignments.
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Abstract
This application note details the characteristic mass spectrometry fragmentation pattern of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, a compound relevant in synthetic organic chemistry and as a potential building block in drug discovery. Understanding the fragmentation behavior under electron ionization (EI) is crucial for its unambiguous identification and characterization in complex matrices. The primary fragmentation pathways involve alpha-cleavage of the tert-butyl group and cleavage of the bond between the carbonyl group and the aromatic ring, leading to characteristic fragment ions. The isotopic pattern of bromine provides a distinct signature for identifying bromine-containing fragments.
Introduction
This compound is an aromatic ketone. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. Aromatic ketones typically undergo characteristic fragmentation pathways, including α-cleavage and rearrangements.[1][2] The presence of a bromine atom, with its two major isotopes 79Br and 81Br in nearly equal abundance, results in distinctive isotopic patterns (M and M+2 peaks) for fragments containing bromine, aiding in their identification.[2]
Experimental Protocol
Sample Preparation: A dilute solution of this compound (Molecular Formula: C₁₁H₁₃BrO, Molecular Weight: 241.12 g/mol [3]) in a volatile organic solvent such as methanol or dichloromethane is prepared.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is used for analysis.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: Standard non-polar capillary column (e.g., HP-5ms)
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
Results and Discussion
The electron ionization mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions. The fragmentation pathways are dominated by cleavages adjacent to the carbonyl group.
Molecular Ion: The molecular ion [M]⁺˙ is expected at m/z 240 and 242, corresponding to the 79Br and 81Br isotopes, respectively. The relative intensity of these peaks should be approximately 1:1.
Major Fragmentation Pathways:
-
Alpha-Cleavage (Loss of tert-butyl radical): The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the tert-butyl group (α-cleavage). This results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and the formation of the 4-bromobenzoyl cation. This fragment is expected to be the base peak in the spectrum.
-
m/z 183/185: [BrC₆H₄CO]⁺
-
-
Subsequent Fragmentation of the 4-bromobenzoyl cation: The 4-bromobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO, 28 Da).
-
m/z 155/157: [BrC₆H₄]⁺
-
-
Alpha-Cleavage (Loss of 4-bromophenyl radical): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of a 4-bromophenyl radical (•C₆H₄Br, 155/157 Da) and the formation of the pivaloyl cation.
-
m/z 85: [(CH₃)₃CCO]⁺
-
-
Formation of the tert-butyl cation: A rearrangement followed by cleavage can also lead to the formation of the stable tert-butyl cation.
-
m/z 57: [C(CH₃)₃]⁺
-
Data Presentation
| m/z (79Br/81Br) | Proposed Fragment Ion | Structure | Notes |
| 240/242 | Molecular Ion | [C₁₁H₁₃BrO]⁺˙ | Expected to be of moderate to low intensity. |
| 183/185 | 4-Bromobenzoyl cation | [BrC₆H₄CO]⁺ | Likely the base peak due to α-cleavage. |
| 155/157 | 4-Bromophenyl cation | [BrC₆H₄]⁺ | Formed by the loss of CO from the m/z 183/185 fragment. |
| 85 | Pivaloyl cation | [(CH₃)₃CCO]⁺ | Formed by α-cleavage with loss of the bromophenyl radical. |
| 57 | tert-Butyl cation | [C(CH₃)₃]⁺ | A common and stable carbocation. |
Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway of this compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is characterized by distinct and predictable fragmentation pathways. The primary fragmentation is an α-cleavage event leading to the formation of the highly stable 4-bromobenzoyl cation (m/z 183/185), which serves as the base peak. Further fragmentation of this ion and alternative cleavage patterns produce other diagnostic ions. The characteristic isotopic signature of bromine is a key feature in the identification of the bromine-containing fragments. This detailed fragmentation analysis provides a reliable method for the identification and structural confirmation of this compound in various research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture. | Use a fresh, unopened container of anhydrous AlCl₃. If using a previously opened container, ensure it has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. Clumped or discolored AlCl₃ may be inactive. |
| Wet Glassware or Reagents: Trace amounts of water in the reaction flask, solvent, bromobenzene, or pivaloyl chloride will deactivate the AlCl₃ catalyst. | Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator before use. Use anhydrous solvents. |
| Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which can sequester the catalyst and halt the reaction. | A stoichiometric amount (at least 1.1 to 1.3 equivalents) of AlCl₃ relative to the limiting reagent (pivaloyl chloride) is often necessary. In some cases, a slight excess may be beneficial. |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed at a reasonable rate. | While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction mixture may need to be warmed to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion. |
| Short Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the stirring period at room temperature or with gentle heating. |
| Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is moisture-sensitive and can hydrolyze to pivalic acid, which will not participate in the Friedel-Crafts acylation. | Handle pivaloyl chloride in a dry environment (e.g., under a nitrogen atmosphere) and use a fresh, high-purity grade. |
Issue 2: Formation of Significant Impurities
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of ortho Isomer: While the para product is sterically and electronically favored, some ortho-acylation can occur. | Lowering the reaction temperature may improve the regioselectivity towards the para product. The bulky pivaloyl group generally provides good selectivity for the para position. |
| Polysubstitution: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time, large excess of catalyst) could potentially lead to diacylation. | Use a stoichiometry of approximately 1:1 for bromobenzene and pivaloyl chloride. Avoid excessively high temperatures and prolonged reaction times after the consumption of the starting material. |
| Side Reactions of Pivaloyl Chloride: Under certain conditions, pivaloyl chloride can undergo decarbonylation to form a tert-butyl cation, which could lead to Friedel-Crafts alkylation byproducts. | This is less common in acylation than in alkylation. Maintaining a moderate reaction temperature should minimize this side reaction. |
| Incomplete Quenching/Work-up: Residual aluminum salts or unreacted starting materials can co-precipitate with the product. | Ensure the reaction is thoroughly quenched by pouring the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will break up the aluminum-ketone complex and dissolve the aluminum salts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst for this synthesis?
A1: A good starting point is a molar ratio of approximately 1:1.1:1.2 for bromobenzene : pivaloyl chloride : aluminum chloride. A slight excess of the acylating agent and catalyst is often used to ensure complete consumption of the bromobenzene.
Q2: Which solvent is most suitable for this reaction?
A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for Friedel-Crafts acylation as they are inert under the reaction conditions and effectively solvate the reactants and intermediates. Carbon disulfide (CS₂) is another option that can sometimes influence regioselectivity.
Q3: How can I effectively remove the aluminum salts during the work-up?
A3: The most common method is to quench the reaction mixture by slowly pouring it into a beaker containing crushed ice and concentrated hydrochloric acid. The acid helps to dissolve the aluminum hydroxide/oxide that forms. Vigorous stirring is essential during this process.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often an effective method for purifying solid aryl ketones. A common solvent system for recrystallization would be a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, water). Column chromatography can also be used if there are closely related impurities.
Q5: Can I use iron(III) chloride (FeCl₃) as a catalyst instead of aluminum chloride?
A5: While FeCl₃ is a Lewis acid and can catalyze Friedel-Crafts reactions, it is generally less reactive than AlCl₃. For a deactivated ring like bromobenzene, AlCl₃ is typically the more effective catalyst to achieve a good yield.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard Friedel-Crafts acylation procedures.
Materials:
-
Bromobenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Pivaloyl Chloride: In the addition funnel, prepare a solution of pivaloyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Addition of Bromobenzene: After the addition of pivaloyl chloride is complete, add bromobenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise from the addition funnel over 20-30 minutes.
-
Reaction: After the addition of bromobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain this compound as a solid.
Data Presentation
Table 1: Influence of Key Parameters on the Yield and Purity of this compound
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Low (0-25 °C) | May be lower due to slower reaction rate. | May be higher due to increased regioselectivity and fewer side reactions. | Friedel-Crafts reactions are often more selective at lower temperatures. |
| High (>50 °C) | May increase initially, but could decrease with prolonged heating due to side reactions. | May decrease due to the formation of the ortho isomer and potential polysubstitution. | Higher temperatures can overcome the activation energy for less favored pathways. | |
| AlCl₃ Stoichiometry | < 1.0 eq. | Significantly lower. | Not applicable if the reaction does not proceed. | Stoichiometric amounts are needed to drive the reaction and overcome product inhibition. |
| 1.1 - 1.3 eq. | Generally optimal. | Good, assuming other conditions are optimal. | Ensures sufficient active catalyst is present throughout the reaction. | |
| > 1.5 eq. | May not significantly improve and can make the work-up more difficult. | May decrease due to potential for side reactions. | A large excess of catalyst can promote unwanted side reactions. | |
| Reaction Time | Too short | Lower, as the reaction may not have reached completion. | May be higher if stopped before significant side products form. | The reaction requires sufficient time for the reactants to be consumed. |
| Too long | May decrease after reaching a maximum due to product degradation or side reactions. | May decrease due to the formation of byproducts over time. | Prolonged exposure to the Lewis acid can lead to undesired reactions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation.
Technical Support Center: Friedel-Crafts Synthesis of 4'-Bromo-2,2-dimethylpropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts synthesis of 4'-Bromo-2,2-dimethylpropiophenone. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this electrophilic aromatic substitution reaction.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate challenges during your experiment.
Issue 1: Low or No Product Yield
Q1: My reaction has a very low yield or did not produce any of the desired 4'-Bromo-2,2-dimethylpropiophenone. What are the common causes?
A1: Low or no yield in this Friedel-Crafts acylation can stem from several factors, primarily related to the reagents, catalyst, and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous reagents and dry glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complexation removes the catalyst from the reaction mixture, preventing it from facilitating the reaction for other starting material molecules. Therefore, a stoichiometric amount (at least 1.1 equivalents) or even a slight excess of the catalyst relative to the acylating agent is often necessary.[1]
-
Deactivated Aromatic Ring: Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of the bromine atom. While halogens are ortho, para-directing, the overall deactivation can make the reaction sluggish.[3]
-
Reaction Temperature Too Low: While lower temperatures can sometimes improve selectivity, a temperature that is too low may not provide sufficient energy to overcome the activation energy for the reaction, especially with a deactivated substrate like bromobenzene.
Issue 2: Formation of Side Products
Q2: My TLC and/or GC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities?
A2: The formation of side products is a common challenge in the Friedel-Crafts synthesis of 4'-Bromo-2,2-dimethylpropiophenone. The most likely impurities are:
-
tert-Butylbenzene and 4-Bromo-tert-butylbenzene: A significant side reaction with pivaloyl chloride is the decarbonylation of the pivaloyl cation to form the highly stable tert-butyl carbocation.[4] This carbocation can then undergo Friedel-Crafts alkylation with the bromobenzene starting material or the solvent (if aromatic), leading to the formation of tert-butylated byproducts.[4]
-
ortho Isomer (2'-Bromo-2,2-dimethylpropiophenone): Although the bulky pivaloyl group and the directing effect of the bromine atom strongly favor para substitution, a small amount of the ortho isomer may be formed.[3] Steric hindrance generally minimizes the formation of the ortho product.[3]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of bromobenzene in your crude product.
-
Di-acylated Products: While less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, it is a possibility if the reaction conditions are too harsh or if the aromatic ring is not sufficiently deactivated.[1]
Q3: How can I minimize the formation of the tert-butylated side product?
A3: Minimizing the competing Friedel-Crafts alkylation is crucial for achieving a good yield of the desired ketone.
-
Control Reaction Temperature: The decarbonylation of the pivaloyl cation is often favored at higher temperatures. Maintaining a lower reaction temperature (e.g., 0-5 °C) can help to suppress the formation of the tert-butyl carbocation and favor the acylation pathway.
-
Choice of Lewis Acid: While AlCl₃ is commonly used, other Lewis acids can be explored. A milder Lewis acid might reduce the rate of decarbonylation. However, a Lewis acid that is too weak may not be effective in activating the pivaloyl chloride for reaction with the deactivated bromobenzene ring.
-
Order of Reagent Addition: Slowly adding the pivaloyl chloride to the mixture of bromobenzene and aluminum chloride can help to maintain a low concentration of the acylium ion precursor and potentially reduce the likelihood of decarbonylation.
Issue 3: Product Purification
Q4: I am having difficulty purifying my product. What are the recommended methods?
A4: The purification of 4'-Bromo-2,2-dimethylpropiophenone typically involves several steps after the reaction work-up.
-
Aqueous Work-up: The reaction mixture is typically quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex and separates the organic product from the inorganic salts.[2]
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether.
-
Washing: The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product can be purified by either recrystallization or column chromatography. Given that the product can be a low-melting solid or an oil, column chromatography on silica gel is often a reliable method. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Friedel-Crafts acylation of bromobenzene. Note that the optimal conditions for the synthesis of 4'-Bromo-2,2-dimethylpropiophenone may require further optimization.
| Parameter | Value | Reference |
| Bromobenzene | 1.0 eq | [Adapted from 2] |
| Pivaloyl Chloride | 1.0 - 1.2 eq | [General Practice] |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 eq | [Adapted from 3, 7] |
| Solvent | Dichloromethane (anhydrous) | [Adapted from 2] |
| Reaction Temperature | 0 °C to room temperature | [General Practice] |
| Reaction Time | 1 - 4 hours | [General Practice] |
| Reported Yield (for acetylation) | ~28-70% | [2][3] |
Experimental Protocols
Key Experiment: Friedel-Crafts Synthesis of 4'-Bromo-2,2-dimethylpropiophenone
This protocol is adapted from procedures for similar Friedel-Crafts acylations.[2][3] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and evolves HCl gas. All glassware must be thoroughly dried before use.
Materials:
-
Bromobenzene
-
Pivaloyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add bromobenzene (1.0 eq) to the stirred suspension. In the dropping funnel, prepare a solution of pivaloyl chloride (1.1 eq) in anhydrous dichloromethane. Add the pivaloyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
Technical Support Center: Acylation of Bromobenzene with Pivaloyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Product (4-bromopivalophenone) | 1. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by atmospheric moisture or wet reagents/glassware. | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored Lewis acid. |
| 2. Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the deactivated bromobenzene ring to react. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature. | |
| 3. Decarbonylation of Pivaloyl Chloride: The primary side reaction is the loss of carbon monoxide from the pivaloyl cation to form the highly stable tert-butyl cation, leading to the alkylation byproduct.[1][2] | Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the decarbonylation pathway. The choice of a milder Lewis acid might also reduce this side reaction. | |
| Formation of Significant Amounts of tert-Butylbromobenzene | 1. Reaction Temperature is Too High: Higher temperatures promote the decarbonylation of the pivaloyl cation, favoring the formation of the alkylation byproduct.[1][2] | Conduct the reaction at a lower temperature. An ice bath is recommended during the addition of reagents and for the duration of the reaction. |
| 2. Strong Lewis Acid: Highly active Lewis acids can promote the formation of the tert-butyl cation. | Consider using a milder Lewis acid catalyst. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could potentially offer better selectivity, although this may require optimization. | |
| Formation of Dark-Colored Reaction Mixture or Tarry Byproducts | 1. Side Reactions and Polymerization: High temperatures or prolonged reaction times can lead to complex side reactions and the formation of polymeric materials. | Adhere to the recommended reaction temperature and time. Ensure efficient stirring to prevent localized overheating. |
| 2. Impure Reagents: Impurities in the starting materials or solvent can lead to discoloration and byproduct formation. | Use high-purity, anhydrous reagents and solvents. | |
| Difficulty in Product Isolation and Purification | 1. Incomplete Quenching: The Lewis acid-ketone complex may not be fully hydrolyzed during the workup, leading to emulsions or purification challenges. | Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated hydrochloric acid to ensure complete decomposition of the complex. |
| 2. Similar Polarity of Product and Byproduct: The desired ketone and the alkylated byproduct may have similar polarities, making chromatographic separation difficult. | Careful optimization of the solvent system for column chromatography is necessary. Alternatively, recrystallization may be an effective purification method if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of bromobenzene challenging compared to benzene?
A1: The bromine atom on the benzene ring is a deactivating group via its inductive effect, which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[3] Although it directs incoming electrophiles to the ortho and para positions due to resonance, the overall reaction rate is slower than that of benzene.
Q2: What is the major side reaction in the acylation of bromobenzene with pivaloyl chloride, and how can it be minimized?
A2: The major side reaction is the decarbonylation of the pivaloyl cation intermediate to form a stable tert-butyl carbocation. This carbocation then acts as an electrophile, leading to the Friedel-Crafts alkylation product, tert-butylbromobenzene, instead of the desired acylation product, 4-bromopivalophenone.[1][2] To minimize this side reaction, it is crucial to maintain a low reaction temperature (e.g., 0-5 °C), as the decarbonylation process is temperature-dependent.
Q3: Can polyacylation occur in this reaction?
A3: Polyacylation is unlikely to be a significant issue. The acyl group introduced onto the aromatic ring is strongly deactivating, making the product, 4-bromopivalophenone, much less reactive than the starting material, bromobenzene. This deactivation prevents further acylation reactions.
Q4: What is the expected regioselectivity of this reaction?
A4: The bromine atom is an ortho, para-directing group. Therefore, the pivaloyl group will be directed to the positions ortho and para to the bromine. Due to the steric bulk of the pivaloyl group and the bromine atom, the para-substituted product (4-bromopivalophenone) is expected to be the major regioisomer.
Q5: Why is a stoichiometric amount of Lewis acid required for this reaction?
A5: The Lewis acid catalyst, such as AlCl₃, forms a complex with the carbonyl group of the pivaloyl chloride to generate the acylium ion. After the reaction, the Lewis acid also complexes with the carbonyl group of the ketone product. This complexation deactivates the Lewis acid, and therefore, at least a stoichiometric amount is required for the reaction to go to completion. The complex is then hydrolyzed during the aqueous workup.
Data Presentation
Optimizing the acylation of bromobenzene with pivaloyl chloride requires careful control of reaction parameters to favor the desired acylation over the competing alkylation. The following tables illustrate the type of quantitative data that is crucial for this optimization. While specific literature values for this exact reaction are scarce, these templates provide a framework for systematic experimentation.
Table 1: Effect of Lewis Acid on Product Distribution
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-bromopivalophenone (%) | Yield of 4-tert-butylbromobenzene (%) |
| AlCl₃ | CS₂ | 0 | 2 | (Data to be determined) | (Data to be determined) |
| FeCl₃ | CS₂ | 0 | 2 | (Data to be determined) | (Data to be determined) |
| ZnCl₂ | CS₂ | 0 | 2 | (Data to be determined) | (Data to be determined) |
| AlCl₃ | Nitrobenzene | 0 | 2 | (Data to be determined) | (Data to be determined) |
Table 2: Effect of Temperature on Product Distribution with AlCl₃
| Temperature (°C) | Solvent | Reaction Time (h) | Yield of 4-bromopivalophenone (%) | Yield of 4-tert-butylbromobenzene (%) |
| -10 | CS₂ | 4 | (Data to be determined) | (Data to be determined) |
| 0 | CS₂ | 2 | (Data to be determined) | (Data to be determined) |
| 25 (Room Temp) | CS₂ | 2 | (Data to be determined) | (Data to be determined) |
| 50 | CS₂ | 1 | (Data to be determined) | (Data to be determined) |
Experimental Protocols
General Protocol for the Acylation of Bromobenzene with Pivaloyl Chloride
This protocol is adapted from standard Friedel-Crafts acylation procedures.
Materials:
-
Bromobenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous carbon disulfide. Cool the suspension to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous carbon disulfide and add it to the addition funnel.
-
Add the bromobenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with carbon disulfide.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-bromopivalophenone.
Visualizations
References
"Purification of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one" from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one from a crude reaction mixture.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthetic route is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
Q2: What are the potential impurities in the crude reaction mixture?
A2: Common impurities may include:
-
Unreacted starting materials: Bromobenzene and pivaloyl chloride.
-
Isomeric products: Small amounts of 2-bromo- and 3-bromo-isomers may be formed, although the para-substituted product is generally favored due to steric hindrance.
-
tert-Butylbenzene: This can be a significant byproduct resulting from the decarbonylation of the pivaloyl cation to the more stable tert-butyl cation, which then undergoes Friedel-Crafts alkylation with bromobenzene.
-
Polysubstituted products: Although the acyl group is deactivating, under harsh conditions, further acylation or alkylation is possible.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying the solid product are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from its impurities. The spots can be visualized under UV light.
II. Troubleshooting Guides
A. Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no crystal formation upon cooling. | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution. 2. If the compound is still soluble, add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then reheat to dissolve and allow to cool slowly. 3. Place the flask in an ice bath to induce crystallization. 4. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| The product "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. The rate of cooling is too rapid. Insoluble impurities are present. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly. 4. If impurities are suspected, perform a hot filtration before crystallization. |
| The purified product has a low melting point or appears impure by TLC/NMR. | Inefficient removal of impurities. Co-crystallization of impurities with the product. | 1. Ensure the correct solvent or solvent system is being used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. 2. Wash the collected crystals with a small amount of cold solvent. 3. A second recrystallization may be necessary. 4. Consider switching to column chromatography for more efficient separation. |
| Poor recovery of the purified product. | Too much solvent was used for recrystallization or washing. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solvent used for washing the crystals is ice-cold and used sparingly. 3. Preheat the funnel and filter paper during hot filtration to prevent premature crystallization. |
B. Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping bands). | Inappropriate mobile phase polarity. Column overloading. Channeling in the stationary phase. | 1. Optimize the mobile phase using TLC. Aim for an Rf value of 0.25-0.35 for the product. A less polar mobile phase will increase retention and may improve separation. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1g of crude product per 20-40g of silica gel. 3. Ensure the silica gel is packed uniformly and that the top of the stationary phase is not disturbed when adding the mobile phase. |
| The product is eluting too quickly (high Rf value). | The mobile phase is too polar. | 1. Decrease the proportion of the more polar solvent in the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The product is not eluting from the column (low or zero Rf value). | The mobile phase is not polar enough. | 1. Increase the proportion of the more polar solvent in the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. |
| Streaking or tailing of the product band. | The compound is not fully soluble in the mobile phase. The sample was loaded in a solvent that is too strong. Acidic or basic impurities on the silica gel. | 1. Ensure the crude product is fully dissolved before loading. 2. Load the sample in the weakest possible solvent (ideally the initial mobile phase). 3. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase can sometimes help. |
III. Data Presentation
Table 1: Representative Purification Data for Aromatic Ketones
| Purification Method | Solvent/Mobile Phase | Typical Recovery Yield (%) | Typical Purity (%) |
| Recrystallization | Ethanol/Water | 70-85 | >98 |
| Recrystallization | Hexane/Ethyl Acetate | 75-90 | >97 |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 85-95 | >99 |
Note: These values are representative for aromatic ketones and may vary depending on the specific impurities and experimental conditions.
IV. Experimental Protocols
A. Recrystallization Protocol (Two-Solvent System: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
B. Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate mobile phase system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.25 and 0.35.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with the least polar mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect the eluting solvent in small fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
V. Visualizations
References
Technical Support Center: Recrystallization of 4'-Bromo-2,2-dimethylpropiophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4'-Bromo-2,2-dimethylpropiophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of 4'-Bromo-2,2-dimethylpropiophenone.
Issue 1: The compound "oils out" instead of forming crystals.
This phenomenon, where the compound separates as a liquid rather than a solid, can occur if the solute's melting point is lower than the temperature of the solution when saturation is reached.[1]
-
Solution 1: Add more solvent. The addition of a small amount of the "good" solvent (the one in which the compound is more soluble) can lower the saturation temperature.[1][2]
-
Solution 2: Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to precipitation rather than crystallization.[3]
-
Solution 3: Use a seed crystal. Introducing a small crystal of the pure compound can induce crystallization at a lower temperature.[1]
-
Solution 4: Re-evaluate your solvent system. A different solvent or solvent pair may be more suitable.
Issue 2: Poor or low yield of crystals.
A low recovery of the purified compound can be frustrating and may be caused by several factors.
-
Solution 1: Minimize the amount of hot solvent. Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1]
-
Solution 2: Pre-heat filtration apparatus. To prevent premature crystallization on the filter paper or funnel during hot filtration, ensure they are adequately heated.[2]
-
Solution 3: Concentrate the mother liquor. After the initial crop of crystals is collected, the remaining solution can be concentrated by evaporation and cooled again to obtain a second crop of crystals.[2]
Issue 3: Crystals form too quickly.
Rapid crystal formation can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process involves the slow growth of crystals over a period of about 20 minutes.[1]
-
Solution 1: Use more solvent. Start by dissolving the compound in slightly more than the minimum amount of hot solvent required.[1]
-
Solution 2: Ensure gradual cooling. Insulate the flask to slow the rate of cooling.
Issue 4: No crystals form upon cooling.
This is a common issue that can often be resolved with simple techniques.
-
Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal.[1]
-
Solution 2: Reduce the amount of solvent. If too much solvent was added, it can be partially evaporated to increase the concentration of the solute.
-
Solution 3: Use an anti-solvent. If using a single solvent system, the addition of a second solvent in which the compound is insoluble (an anti-solvent) can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4'-Bromo-2,2-dimethylpropiophenone?
Q2: How can I remove colored impurities from my sample?
If your solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities.[2] Use it sparingly, as it can also adsorb some of your product.[2]
Q3: My purified crystals are still impure. What can I do?
If a single recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. Ensure that the initial crude material is mostly pure, as recrystallization is not effective for separating large amounts of impurities.[3]
Experimental Protocol: Recrystallization of 4'-Bromo-2,2-dimethylpropiophenone
This protocol provides a general methodology for the recrystallization of 4'-Bromo-2,2-dimethylpropiophenone.
1. Solvent Selection:
-
Place a small amount of the crude 4'-Bromo-2,2-dimethylpropiophenone into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, acetone, water, hexane) to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
2. Dissolution:
-
Place the crude 4'-Bromo-2,2-dimethylpropiophenone in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture on a hot plate.
-
Continue adding the hot solvent until the compound just dissolves.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO[5][6] |
| Molecular Weight | 241.12 g/mol [5] |
| Boiling Point | 293.4°C at 760 mmHg[5] |
| Appearance | Colorless to light yellow liquid[6] |
Visualizations
Caption: Experimental workflow for the recrystallization of 4'-Bromo-2,2-dimethylpropiophenone.
Caption: Troubleshooting logic for common recrystallization issues.
References
"Choosing a solvent system for the recrystallization of bromophenyl ketones"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of bromophenyl ketones.
Frequently Asked Questions (FAQs)
Q1: What is the first step in choosing a recrystallization solvent for a bromophenyl ketone?
A1: The initial step is to select a solvent based on the principle of "like dissolves like".[1] Since bromophenyl ketones are relatively polar, polar solvents should be tested first. A good starting point is to test solvents that have similar functional groups, such as acetone for ketones.[1] Small-scale solubility tests with a few milligrams of your compound in various solvents are crucial to identify a suitable candidate.
Q2: What are the characteristics of an ideal recrystallization solvent?
A2: An ideal solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[2]
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound to prevent the compound from "oiling out".
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is useful when no single solvent meets all the criteria for a good recrystallization solvent.[3] This typically involves a pair of miscible solvents: one in which the bromophenyl ketone is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").[3][4]
Q4: What are some common single solvent systems for the recrystallization of aromatic compounds like bromophenyl ketones?
A4: Based on general experience with aromatic compounds, the following single solvents are often good starting points:
Q5: What are some common mixed solvent systems that I can try?
A5: Common mixed solvent pairs that are often successful for the recrystallization of organic compounds include:
-
Ethanol/Water[2]
-
Methanol/Water[7]
-
Acetone/Water[7]
-
Ethyl Acetate/Hexane[2]
-
Toluene/Heptane[2]
-
Dichloromethane/Hexane
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve even when heating. | The solvent is too non-polar. | Try a more polar solvent. |
| The compound dissolves in the solvent at room temperature. | The solvent is too polar. | Try a less polar solvent or a mixed solvent system where your compound is less soluble. |
| No crystals form upon cooling. | - Too much solvent was used.[8][9]- The solution is supersaturated.[8] | - Boil off some of the solvent to concentrate the solution and try cooling again.[9]- Scratch the inside of the flask with a glass rod to create nucleation sites.[8][9]- Add a seed crystal of the pure compound.[8][9]- Cool the solution in an ice bath to further decrease solubility.[2] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- The compound is significantly impure.[8] | - Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[8][9]- Use a lower-boiling solvent.- Consider purifying the compound by another method, such as chromatography, before recrystallization.[8] |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly, which can trap impurities.[9] | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly at room temperature before moving to an ice bath.[9] |
| The recovered yield is very low. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent cooling and premature crystallization. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude bromophenyl ketone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.[2]
-
Heating: Gently heat the mixture on a hot plate. Add small portions of the solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude bromophenyl ketone in the minimum amount of the hot "solvent" (the one in which it is soluble).
-
Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid), indicating the start of precipitation.[4]
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.[4]
-
Crystallization: Set the solution aside to cool slowly to room temperature, allowing crystals to form.
-
Cooling, Isolation, Washing, and Drying: Follow steps 6-9 from the Single Solvent Recrystallization protocol.
Visual Guides
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
"Column chromatography conditions for purifying 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one"
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the column chromatography purification of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.
Experimental Protocol and Data
A standard and effective method for purifying this compound is normal-phase column chromatography using silica gel.[1] The protocol involves separating the target compound from impurities based on differential adsorption to the stationary phase and solubility in the mobile phase.[2][3]
Detailed Experimental Protocol
1. Column Preparation (Wet Slurry Method): [1][2]
- Ensure the glass column is clean, dry, and securely clamped in a vertical position.[1]
- Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~1 cm) of sand.[1]
- In a separate beaker, create a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 100% Hexane).[1][4] The amount of silica should be 30-50 times the weight of the crude sample for good separation.[1]
- Stir the slurry to remove air bubbles and carefully pour it into the column.[4] Gently tap the column to ensure even packing.
- Add a protective layer of sand (~1 cm) on top of the settled silica gel.
- Continuously pass the initial mobile phase through the column, ensuring the solvent level never drops below the top layer of sand.[1]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[1]
- Alternatively, for less soluble samples, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[5]
- Carefully apply the dissolved sample or the dry-loaded silica onto the top of the column.[1]
3. Elution and Fraction Collection:
- Begin elution with a non-polar mobile phase (e.g., 100% Hexane) to remove non-polar impurities.[1]
- Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, according to a predetermined gradient.[1]
- Collect the eluent in separate, labeled test tubes or flasks, creating small fractions (e.g., 10-20 mL).[1]
- Monitor the separation by spotting fractions onto Thin-Layer Chromatography (TLC) plates.
4. Product Isolation:
- Combine the fractions that contain the pure product, as identified by TLC.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[6]
Data Presentation: Typical Purification Parameters
The following table summarizes typical parameters for the purification, based on methodologies for structurally similar compounds.[1]
| Parameter | Value/Description | Expected Outcome & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good separation of the target ketone from both non-polar and highly polar impurities.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | An effective and common solvent system for compounds of moderate polarity.[1] |
| Sample Loading Ratio | 1g crude product per 30-50g silica | Prevents column overloading, which can lead to poor separation.[1] |
| Target Rf (TLC) | ~0.3-0.4 | An Rf in this range in the elution solvent typically indicates good separation on the column.[1][4] |
| Purity (Post-Column) | >98% (by HPLC/GC) | High purity suitable for subsequent synthetic steps.[1] |
| Typical Yield | 85-95% | High recovery of the purified product is expected.[1] |
Example Elution Gradient
A gradient elution, where the solvent polarity is increased over time, is often more effective than an isocratic (constant solvent composition) elution.
| Step | Solvent System (% Ethyl Acetate in Hexane) | Volume (Column Volumes) | Purpose |
| 1 | 0% - 2% | 2-3 | Elute very non-polar impurities. |
| 2 | 2% - 5% | 5-10 | Elute the target compound, this compound. |
| 3 | 5% - 15% | 3-5 | Elute more polar impurities. |
| 4 | 50% - 100% | 1-2 | "Flush" the column to remove all remaining highly polar compounds. |
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for this purification?
-
Q2: How do I determine the right mobile phase (solvent system)?
-
A: Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column.[2] A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Adjust the ratio until the desired product has an Rf value between 0.3 and 0.4, which generally provides the best separation.[1][4]
-
-
Q3: Can I use a different solvent system, like dichloromethane/methanol?
-
A: Yes, other solvent systems can be used. However, for a moderately polar compound like an aromatic ketone, a hexane/ethyl acetate system is often sufficient and more economical. A stronger eluent like methanol should be used cautiously as it can elute all compounds very quickly, leading to poor separation.
-
-
Q4: My compound is a ketone. Are there any specific stationary phases I should avoid?
-
A: Yes. Avoid using amino-functionalized silica columns. The primary amino groups on the surface can react with ketones to form Schiff bases (imines), leading to product loss or contamination.[7]
-
Troubleshooting Guide
-
Problem: My compound will not move from the top of the column (Rf is zero).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If even 100% ethyl acetate is ineffective, consider a more polar solvent system, such as dichloromethane with a small percentage of methanol.[5]
-
-
Problem: All my compounds are eluting together at the solvent front.
-
Possible Cause: The mobile phase is too polar. Your compound is highly soluble in the eluent and has little interaction with the silica.
-
Solution: Start again with a much less polar solvent system. Use TLC to find a solvent mixture where your target compound has an Rf of ~0.3.[4]
-
-
Problem: The separation is poor, and fractions are still mixed.
-
Possible Causes & Solutions:
-
Column Overloading: You have used too much crude material for the amount of silica.[1] Use a larger column or less sample.
-
Initial Band is Too Wide: The sample was dissolved in too much solvent before loading, or the top of the column bed was disturbed.[4] Use a minimal amount of solvent for loading.
-
Gradient is Too Steep: The polarity was increased too quickly. Use a shallower gradient, increasing the polar solvent percentage in smaller increments.
-
Column Was Packed Poorly: Air bubbles or channels in the silica bed can cause uneven flow.[4] Ensure the column is packed carefully and the silica is never allowed to run dry.
-
-
-
Problem: The compound appears to be degrading on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of silica gel. This can sometimes be an issue for certain classes of organic molecules.
-
Solution: Test for stability by dissolving your compound, adding some silica gel, and monitoring the mixture by TLC over an hour.[5] If degradation occurs, you can either deactivate the silica by adding a small amount of a base like triethylamine (~0.5-1%) to the mobile phase or switch to a different stationary phase like alumina.[5]
-
-
Problem: The column is running very slowly or has stopped completely.
-
Possible Cause: The column frit may be clogged with very fine silica particles or insoluble impurities.[8] Another cause could be swelling of the stationary phase with a new solvent.
-
Solution: Applying gentle positive pressure with compressed air or nitrogen ("flash chromatography") can speed up the elution.[2] If a blockage is suspected, and the compound is still at the top, it may be necessary to remove the silica from the column and attempt purification again after filtering the crude material.[5]
-
Visualization
Workflow: Troubleshooting Poor Column Chromatography Separation
The following diagram outlines a logical workflow for diagnosing and solving common issues related to poor separation.
A troubleshooting workflow for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
"Removal of unreacted bromobenzene from Friedel-Crafts reaction"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted bromobenzene from Friedel-Crafts reaction mixtures.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your Friedel-Crafts reaction product, presented in a question-and-answer format.
Issue 1: Difficulty Removing Bromobenzene by Distillation
-
Q1: I performed a simple distillation, but a significant amount of bromobenzene remains in my product. Why is this happening?
-
A1: This is a common issue when the boiling point of your product is too close to that of bromobenzene (156 °C).[1] Simple distillation is generally effective only when the boiling point difference between the components is greater than 70-100 °C.[1][2][3] If the boiling points are similar, both your product and the unreacted bromobenzene will co-distill.
-
-
Q2: How can I improve the separation of my product from bromobenzene using distillation?
-
A2: For components with close boiling points, fractional distillation is the recommended method.[3][4][5][6] The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which enriches the vapor in the more volatile component (bromobenzene).[5] For high-boiling products, vacuum distillation can be employed to lower the boiling points of both the product and bromobenzene, potentially increasing their boiling point difference and preventing product decomposition.[7]
-
-
Q3: My product seems to decompose at the temperatures required for distillation. What are my options?
Issue 2: Inefficient Removal of Bromobenzene by Liquid-Liquid Extraction
-
Q1: I've washed my organic layer multiple times with water, but I still see bromobenzene in the NMR spectrum of my product. Why?
-
A1: Bromobenzene is insoluble in water, so washing with water alone will not remove it from your organic layer.[13] Liquid-liquid extraction relies on the differential solubility of the components in two immiscible solvents. Since both your product and bromobenzene are likely soluble in the organic solvent, simple water washes are ineffective.
-
-
Q2: How can I optimize my liquid-liquid extraction to remove bromobenzene?
-
A2: Effective liquid-liquid extraction in this case would involve a scenario where your product can be selectively moved to an aqueous phase while the bromobenzene remains in the organic phase. If your product has an acidic or basic functional group, you can perform an acid-base extraction . For example, if your product is a carboxylic acid, you can wash the organic layer with an aqueous base (like sodium bicarbonate or sodium hydroxide) to deprotonate the acid, making it water-soluble. The bromobenzene will remain in the organic layer, which can then be separated. The aqueous layer can then be re-acidified to precipitate your purified product.
-
Issue 3: Co-elution of Bromobenzene and Product during Column Chromatography
-
Q1: My product and bromobenzene are coming off the column at the same time. How can I improve the separation?
-
A1: Co-elution during column chromatography indicates that the chosen solvent system (mobile phase) is not optimal for separating your product from bromobenzene based on their polarity differences. You need to select a solvent system that provides a better resolution.
-
-
Q2: How do I find a better solvent system for my column?
-
A2: The best approach is to first perform Thin Layer Chromatography (TLC) with various solvent systems.[14] The ideal solvent system will show a clear separation between the spots for your product and bromobenzene, with Rf values ideally between 0.2 and 0.6.[15] For non-polar compounds like bromobenzene and many Friedel-Crafts products, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[16][17][18] By adjusting the ratio of these solvents, you can fine-tune the separation.
-
Issue 4: Solid Product is Contaminated with Bromobenzene
-
Q1: My solid product, after removing the solvent, is an oily solid. I suspect it's contaminated with bromobenzene. How can I purify it?
-
A1: Recrystallization is an excellent technique for purifying solid compounds.[15] The principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (bromobenzene) is either very soluble or insoluble at all temperatures. As the solution cools, the pure product will crystallize out, leaving the bromobenzene in the mother liquor.
-
-
Q2: How do I choose a suitable recrystallization solvent?
-
A2: The choice of solvent is crucial. For many aromatic ketones produced in Friedel-Crafts reactions, solvents like ethanol, methanol, or a mixture of ethanol and water can be effective.[19][20] You may need to test several solvents or solvent mixtures to find the optimal one for your specific product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the boiling point of bromobenzene and how does it compare to typical Friedel-Crafts products?
-
A1: The boiling point of bromobenzene is approximately 156 °C. The boiling points of common Friedel-Crafts products can vary significantly. For example, 4-bromoacetophenone has a boiling point of about 255-256 °C, and 4-bromobenzophenone boils at around 350 °C.[9][11][12][19][21] The large difference in boiling points between bromobenzene and these products makes fractional distillation a feasible separation method.
-
-
Q2: How can I monitor the removal of bromobenzene during purification?
-
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[22] By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your product from bromobenzene. Aromatic compounds can often be visualized under a UV lamp.[23][24] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the fractions to determine the amount of residual bromobenzene.
-
-
Q3: Is it possible to remove bromobenzene by washing the reaction mixture with a saturated sodium bicarbonate solution?
-
A3: No, washing with sodium bicarbonate is an acid-base extraction technique used to remove acidic impurities. Since bromobenzene is not acidic, this wash will not remove it from the organic layer.
-
-
Q4: Can I use recrystallization if my product is a liquid?
-
A4: Recrystallization is a purification technique for solid compounds. If your product is a liquid, distillation is the more appropriate method for separating it from unreacted bromobenzene.
-
Data Presentation
Table 1: Boiling Points of Bromobenzene and Common Friedel-Crafts Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Bromobenzene | C₆H₅Br | 157.01 | ~156 |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | ~255-256[9][11] |
| 4-Bromobenzophenone | C₁₃H₉BrO | 261.12 | ~350[12][20][21] |
| 2,4'-Dibromoacetophenone | C₈H₆Br₂O | 277.94 | ~310[8] |
Table 2: Common TLC Solvent Systems for Separation of Bromobenzene from Aromatic Ketones
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | Low to Medium | Good starting point for separating non-polar to moderately polar compounds.[16][17] |
| Petroleum Ether / Diethyl Ether (e.g., 9:1 to 1:1) | Low to Medium | Another effective system for compounds of low to medium polarity.[16] |
| Dichloromethane / Hexane (e.g., 1:9 to 1:1) | Low to Medium | Useful for fine-tuning separations of non-polar compounds.[16] |
| Toluene | Low | Can be used as a single solvent for non-polar compounds. |
Experimental Protocols
Protocol 1: Removal of Bromobenzene by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Begin heating the flask gently. The temperature at the distillation head should be monitored closely.
-
Fraction Collection: The first fraction to distill will be enriched in the lower-boiling component, bromobenzene (boiling point ~156 °C). Collect this fraction in a separate receiving flask.
-
Product Collection: After the bromobenzene has been distilled, the temperature will rise to the boiling point of your product. Change the receiving flask to collect the purified product.
-
Monitoring: Monitor the purity of the collected fractions using TLC or GC-MS.
Protocol 2: Removal of Bromobenzene by Column Chromatography
-
Solvent System Selection: Determine an optimal solvent system using TLC that effectively separates your product from bromobenzene.
-
Column Packing: Pack a chromatography column with silica gel or alumina using the chosen solvent system (wet or dry packing method).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar compound (bromobenzene) will typically elute first.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product, free of bromobenzene.
-
Solvent Removal: Combine the pure product fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification of a Solid Product by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your product is highly soluble when hot and poorly soluble when cold, while bromobenzene remains soluble at low temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing bromobenzene.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Column Chromatography.
Caption: Decision tree for purification method selection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Purification [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. 2,4'-Dibromoacetophenone(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4'-Bromoacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chembk.com [chembk.com]
- 11. 4'-bromoacetophenone [stenutz.eu]
- 12. 4-bromobenzophenone [stenutz.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 18. Chromatography [chem.rochester.edu]
- 19. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 20. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]
- 21. 4-Bromobenzophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
"Minimizing ortho-isomer formation in the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one"
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. The focus is on minimizing the formation of the ortho-isomer and addressing other common issues encountered during this Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the para-isomer the major product in the Friedel-Crafts acylation of bromobenzene?
A1: The substitution pattern in the Friedel-Crafts acylation of bromobenzene is primarily governed by two factors:
-
Steric Hindrance: The bromine atom is sterically bulky. The incoming acylium ion, especially a bulky one like the pivaloyl group, will preferentially attack the less sterically hindered para-position over the more crowded ortho-positions.[1]
-
Electronic Effects: While halogens are deactivating overall due to their inductive electron-withdrawing effect, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The inductive effect, which destabilizes the carbocation intermediate, is felt more strongly at the ortho-position, further favoring para-substitution.[1]
Q2: How can I minimize the formation of the ortho-isomer?
A2: The inherent steric and electronic factors of this reaction already strongly favor the desired para-product. The use of the bulky pivaloyl chloride as the acylating agent further enhances this selectivity, making the formation of the ortho-isomer a minor concern under standard conditions. To further ensure high selectivity, maintaining a moderate reaction temperature is advisable, as higher temperatures can sometimes lead to decreased selectivity.
Q3: I am observing a significant amount of tert-butylbenzene as a byproduct. What is the cause?
A3: This is a known side reaction when using pivaloyl chloride. The pivaloyl acylium ion can undergo decarbonylation (loss of carbon monoxide) to form the relatively stable tert-butyl carbocation. This carbocation can then act as the electrophile in a Friedel-Crafts alkylation reaction with bromobenzene, leading to the formation of tert-butylbromobenzene isomers. This side reaction is more likely at higher temperatures.
Q4: My reaction is not proceeding, or the yield is very low. What are the common causes?
A4: Low or no yield in Friedel-Crafts acylation is often due to:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, which can sequester the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is often required.
-
Deactivated Substrate: While bromobenzene is suitable for this reaction, substrates with strongly deactivating groups (e.g., nitro, cyano) will not react effectively.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture in reagents/glassware deactivating the catalyst.2. Insufficient amount of Lewis acid catalyst.3. Incomplete reaction. | 1. Flame-dry all glassware before use. Use anhydrous solvents and fresh, high-purity reagents.2. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.3. Increase reaction time or gently warm the reaction mixture. Monitor reaction progress by TLC. |
| Formation of tert-butylbenzene byproduct | Decarbonylation of the pivaloyl acylium ion to form a tert-butyl carbocation, leading to Friedel-Crafts alkylation. | Maintain a lower reaction temperature (e.g., 0-5 °C during addition, followed by room temperature) to disfavor the decarbonylation pathway. |
| Presence of starting material (bromobenzene) | 1. Incomplete reaction.2. Insufficient acylating agent or catalyst. | 1. Extend the reaction time.2. Ensure the correct stoichiometry of reagents is used. |
| Difficulty in product isolation | The product may be an oil or a low-melting solid. | Purify by column chromatography on silica gel or by vacuum distillation. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Friedel-Crafts acylation procedures.
Materials:
-
Bromobenzene
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.
-
Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Add bromobenzene (1.0 equivalent) to the stirred suspension.
-
Acylation: Add pivaloyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid or oil.
Data Summary
| Position | Partial Rate Factor (Acetylation) | Expected Trend with Pivaloyl Chloride |
| ortho | 0.0003 | Decreased reactivity due to increased steric hindrance. |
| meta | 0.0003 | Minimal reactivity. |
| para | 0.084 | Significantly favored position of attack. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for minimizing ortho-isomer and other side products.
References
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Welcome to the technical support center for the scale-up synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: The reaction is sluggish or incomplete, with significant amounts of unreacted bromobenzene remaining. What are the possible causes and solutions?
A1: Low conversion in the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride can be attributed to several factors, primarily related to the catalyst and reagents.
-
Cause 1: Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.
-
Solution 1: Ensure all glassware is thoroughly oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity batch of anhydrous aluminum chloride.
-
Cause 2: Insufficient Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone product form complexes with it.[1][2]
-
Solution 2: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the pivaloyl chloride. For scale-up, it may be necessary to optimize the catalyst loading.
-
Cause 3: Low Reaction Temperature: While the reaction is exothermic, an excessively low temperature can decrease the reaction rate to a point where it becomes impractically slow.
-
Solution 3: After the initial exothermic reaction upon addition of the acylating agent is controlled, it may be necessary to gently heat the reaction mixture to drive it to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and time.[3]
Q2: My main product is tert-butylbromobenzene instead of the expected ketone. Why did this happen and how can I prevent it?
A2: The formation of tert-butylbromobenzene is a known, though less common, side reaction in Friedel-Crafts reactions involving pivaloyl chloride.
-
Cause: The pivaloyl acylium ion, (CH₃)₃C-CO⁺, can decarbonylate (lose carbon monoxide) to form the highly stable tert-butyl carbocation, (CH₃)₃C⁺. This carbocation then acts as an alkylating agent, leading to the formation of tert-butylbromobenzene instead of the desired acylation product.
-
Solution: This side reaction is often favored at higher temperatures. Carefully control the reaction temperature, especially during the addition of pivaloyl chloride. Running the reaction at a lower temperature (e.g., 0-5 °C) may suppress the decarbonylation and favor the desired acylation pathway.
Q3: The reaction mixture has turned dark and tarry, making work-up difficult and yielding an impure product. What causes this and how can it be avoided?
A3: The formation of dark, tarry substances is often a sign of side reactions and decomposition, which can be exacerbated during scale-up.
-
Cause 1: High Reaction Temperature: Uncontrolled exotherms during the addition of reagents or excessive heating can lead to polymerization and decomposition of starting materials and products.
-
Solution 1: Ensure efficient stirring and adequate cooling, especially during the initial stages of the reaction. For larger scale reactions, consider a jacketed reactor for better temperature control. Add the pivaloyl chloride or the aluminum chloride slurry dropwise to manage the exotherm.
-
Cause 2: Presence of Impurities: Impurities in the starting materials or solvent can also lead to discoloration and side reactions.
-
Solution 2: Use high-purity bromobenzene, pivaloyl chloride, and a dry, non-reactive solvent such as dichloromethane or dichloroethane.
Q4: During the aqueous work-up, I'm experiencing violent effervescence and difficulty with layer separation. How can I improve this step?
A4: The work-up of a Friedel-Crafts reaction involves quenching the excess Lewis acid, which is a highly exothermic process.
-
Cause: The rapid addition of the reaction mixture to water leads to a violent, exothermic reaction with the unreacted aluminum chloride, generating HCl gas.[4][5]
-
Solution: Perform the quench by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and water with vigorous stirring. This helps to dissipate the heat more effectively. For larger scales, consider a reverse quench, where the ice/water is slowly added to the cooled reaction vessel. The addition of a co-solvent like MTBE or dichloromethane during the quench can also help to control the process.[3] If emulsions form during extraction, a small amount of brine can be added to aid in layer separation.
Frequently Asked Questions (FAQs)
Q: What is the typical yield for the synthesis of this compound? A: While yields can vary depending on the scale and specific conditions, a well-optimized lab-scale synthesis can be expected to yield in the range of 60-80%. On a larger scale, yields may be slightly lower due to challenges in mixing and heat transfer.
Q: What are the common impurities I should look for? A: Besides unreacted bromobenzene, the most likely impurities are:
-
tert-Butylbromobenzene: From the decarbonylation side reaction.
-
Ortho- and meta-isomers: While the para-product is sterically and electronically favored, small amounts of the ortho- and meta-isomers of 1-(bromophenyl)-2,2-dimethylpropan-1-one may be formed.
-
Diacylated products: These are generally not a major concern as the ketone product is deactivating, which disfavors a second acylation.[2]
Q: What analytical techniques are recommended for monitoring the reaction and assessing product purity? A:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of reaction completion by observing the disappearance of the starting material (bromobenzene).
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both monitoring the reaction progress and identifying the main product and any volatile impurities or side products.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and assessing its purity. The ¹H NMR spectrum should show a characteristic singlet for the tert-butyl group and signals in the aromatic region corresponding to a 1,4-disubstituted benzene ring.
Q: What are the key safety considerations for this reaction at scale? A:
-
Exothermic Reaction: The reaction is highly exothermic, especially during the addition of reagents. Ensure adequate cooling and monitoring of the internal temperature.
-
HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be carried out in a well-ventilated fume hood, and on a larger scale, a gas scrubber should be used to neutralize the off-gases.[3]
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water. Pivaloyl chloride is a lachrymator and is also corrosive. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Bromobenzene | C₆H₅Br | 157.01 | 156 | -31 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 105-106 | -57 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 192.6 |
| This compound | C₁₁H₁₃BrO | 241.12 | ~135-140 at 10 mmHg | ~38-41 |
Table 2: Typical Reaction Parameters (for optimization)
| Parameter | Lab Scale (e.g., 0.1 mol) | Scale-up Considerations |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | DCE may be preferred for its higher boiling point if heating is required. |
| Equivalents of Pivaloyl Chloride | 1.0 - 1.1 eq | Maintain stoichiometry; ensure high purity. |
| Equivalents of AlCl₃ | 1.1 - 1.3 eq | Stoichiometric amount is crucial. Efficient dispersion is key. |
| Reaction Temperature | 0 °C to room temperature | Requires robust cooling and temperature control. |
| Reaction Time | 2 - 6 hours | May need to be re-optimized. Monitor by GC-MS or TLC. |
| Work-up | Quench on ice/water, extraction with organic solvent | Controlled quench is critical to manage exotherm. |
| Purification | Recrystallization or column chromatography | Recrystallization is preferred for scale-up. |
Experimental Protocols
1. General Protocol for Friedel-Crafts Acylation
This protocol is adapted from standard procedures for Friedel-Crafts acylation and should be optimized for specific scales and equipment.
-
Setup: Assemble an oven-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet/outlet connected to a gas scrubber (containing NaOH solution).
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a dry solvent (e.g., dichloromethane). Cool the resulting slurry to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.1 equivalents) to the dropping funnel. Add the pivaloyl chloride dropwise to the stirred AlCl₃ slurry, maintaining the internal temperature below 10 °C.
-
Addition of Bromobenzene: After the addition of pivaloyl chloride is complete, add bromobenzene (1.0 equivalent) dropwise, again maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Then, let the reaction warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of bromobenzene.
-
Work-up: Cool the reaction mixture back down in an ice bath. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Recrystallization
-
Solvent Selection: Based on protocols for similar compounds, a mixed solvent system like ethanol/water or hexane/ethyl acetate is likely to be effective.[9] The ideal solvent system will dissolve the crude product when hot but not at room temperature.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the boiling primary solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, you can treat it with a small amount of activated charcoal and hot filter it.
-
To the hot solution, add the anti-solvent (e.g., water or hexane) dropwise until a persistent cloudiness is observed.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. studylib.net [studylib.net]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of analytical techniques used to elucidate the structure of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry. We present supporting experimental data and detailed methodologies to facilitate a thorough understanding of its structural verification.
This compound, also known by its synonym 4'-Bromo-2,2-dimethylpropiophenone, possesses a well-defined structure that can be rigorously confirmed through a combination of spectroscopic methods. These techniques provide a molecular fingerprint, allowing for unambiguous identification and differentiation from structurally similar compounds.
Spectroscopic Data for Structural Elucidation
The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected and observed data from these techniques are summarized below.
| Analytical Technique | This compound | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (for comparison) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.58 - 7.53 (m, 4H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) | δ 7.65 (d, J=8.6 Hz, 2H), 7.40 (d, J=8.6 Hz, 2H), 1.34 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | ~208 (C=O), ~136 (C-Br), ~131 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C), ~44 (quaternary C), ~28 (C(CH₃)₃) | ~207.5 (C=O), 138.5, 136.0, 130.5, 128.5, 44.5, 28.0 |
| IR Spectroscopy (cm⁻¹) | ~1685 (C=O stretch), ~1585 (C=C aromatic stretch), ~820 (p-substituted benzene C-H bend) | Not available |
| Mass Spectrometry (EI) | M⁺ peaks at m/z 240/242 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation includes loss of the tert-butyl group ([M-57]⁺) and the bromophenyl group. | M⁺ peaks at m/z 196/198 (due to ³⁵Cl/³⁷Cl isotopes). Similar fragmentation pattern with loss of the tert-butyl group. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent.
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ensure good separation of the analyte.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and obtaining a characteristic mass spectrum.
Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound is outlined in the following diagram.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. Due to the limited availability of published experimental spectra for the target compound, this guide leverages data from structurally similar alternatives to provide a framework for analysis. The presented data, sourced from available literature and databases, serves as a reference for researchers in verifying the structure of this and related compounds.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| This compound | Predicted: ~7.6-7.8 (d, 2H), ~7.5-7.7 (d, 2H) | Predicted: ~1.3 (s, 9H) |
| 1-phenyl-2,2-dimethylpropan-1-one | 7.69 (d, J = 7.2 Hz, 2H), 7.43 (m, 3H)[1] | 1.35 (s, 9H)[1] |
| 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | Predicted: ~7.7 (d, 2H), ~7.4 (d, 2H) | Predicted: ~1.3 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | Predicted: ~208 | Predicted: ~137 (C-Br), ~132, ~129, ~128 | Predicted: ~44 (C), ~28 (CH₃) |
| 1-phenyl-2,2-dimethylpropan-1-one | 209.3[1] | 138.6, 130.8, 128.0, 127.8[1] | 44.2, 28.0[1] |
| 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | Predicted: ~208 | Predicted: ~139 (C-Cl), ~137, ~129, ~128 | Predicted: ~44 (C), ~28 (CH₃) |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | C=O Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) | C-Br/C-Cl Stretch (cm⁻¹) |
| This compound | Predicted: ~1685 | Predicted: ~3100-3000 | Predicted: ~2970-2870 | Predicted: ~600-500 |
| 1-phenyl-2,2-dimethylpropan-1-one | Predicted: ~1685 | Predicted: ~3100-3000 | Predicted: ~2970-2870 | N/A |
| 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | Predicted: ~1685 | Predicted: ~3100-3000 | Predicted: ~2970-2870 | Predicted: ~800-600 |
Table 4: Mass Spectrometry Data (Predicted Molecular Ion [M]⁺)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M]⁺ (m/z) |
| This compound | C₁₁H₁₃BrO | 241.12[2] | 240/242 (in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |
| 1-phenyl-2,2-dimethylpropan-1-one | C₁₁H₁₄O | 162.23 | 162 |
| 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | C₁₁H₁₃ClO | 196.67 | 196/198 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural elucidation of these compounds.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition for ¹H NMR: A standard proton experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
Data Acquisition for ¹³C NMR: A standard carbon experiment with proton decoupling is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using spectroscopic methods.
Caption: Workflow for the structural confirmation of a synthesized organic compound.
References
"Comparing the reactivity of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one with other propiophenones"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one against other propiophenone derivatives. The comparison is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by generalized experimental protocols adaptable for specific laboratory settings.
Introduction to Propiophenone Reactivity
Propiophenones are aromatic ketones that serve as versatile intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals.[1][2] Their reactivity is centered around the carbonyl group, which is susceptible to nucleophilic attack. The rate and equilibrium of reactions involving the carbonyl group are significantly influenced by the nature of substituents on both the aromatic ring and the acyl chain.[2][3] This guide focuses on comparing the reactivity of this compound with unsubstituted propiophenone and other substituted analogues, highlighting the interplay of steric and electronic factors that govern their chemical behavior.
Factors Influencing Propiophenone Reactivity
The reactivity of the carbonyl group in propiophenones is primarily dictated by two key factors:
-
Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups decrease electrophilicity and reactivity. The Hammett equation provides a quantitative framework for correlating the electronic influence of substituents with reaction rates.[4][5][6]
-
Steric Effects: The size of the groups attached to the carbonyl carbon can hinder the approach of a nucleophile.[7][8] Larger, bulkier groups create more steric hindrance, which generally leads to a decrease in reaction rates.[7][8]
Comparative Reactivity Analysis
To illustrate the combined impact of these effects, we will compare the expected reactivity of this compound with three other propiophenones:
-
Propiophenone (unsubstituted)
-
1-(4-Methoxyphenyl)propan-1-one (electron-donating group)
-
1-(4-Nitrophenyl)propan-1-one (electron-withdrawing group)
The tert-butyl group on the acyl chain of this compound introduces significant steric bulk compared to the ethyl group in the other propiophenones. The bromo-substituent at the para-position of the phenyl ring is an electron-withdrawing group, which is expected to enhance the electrophilicity of the carbonyl carbon.
Data Presentation
The following table summarizes the expected qualitative reactivity of these compounds in a typical nucleophilic addition reaction, based on the principles of steric and electronic effects. The relative reaction rates are hypothetical and presented for illustrative purposes, with unsubstituted propiophenone assigned a baseline rate of 1.
| Compound | Structure | Substituent Effects | Expected Relative Reactivity (Illustrative) |
| Propiophenone | C₆H₅COCH₂CH₃ | Baseline (no ring substituent) | 1 |
| 1-(4-Methoxyphenyl)propan-1-one | CH₃OC₆H₄COCH₂CH₃ | -OCH₃: Strong electron-donating group | < 1 |
| 1-(4-Nitrophenyl)propan-1-one | O₂NC₆H₄COCH₂CH₃ | -NO₂: Strong electron-withdrawing group | > 1 |
| This compound | BrC₆H₄COC(CH₃)₃ | -Br: Electron-withdrawing group-C(CH₃)₃: High steric hindrance | Significantly < 1 |
Note: While the para-bromo substituent in this compound is electron-withdrawing and would be expected to increase reactivity, the overwhelming steric hindrance from the adjacent tert-butyl group is predicted to be the dominant factor, leading to a significantly lower overall reaction rate compared to the other propiophenones.
Experimental Protocols
To experimentally validate the predicted reactivity trends, a comparative kinetic study can be performed. A common method involves monitoring the progress of a reaction, such as a nucleophilic addition, over time.
Experimental Protocol: Comparative Study of Nucleophilic Addition
This protocol outlines a general procedure for comparing the reaction rates of different propiophenones with a nucleophile, such as sodium borohydride in a reduction reaction.
1. Materials and Reagents:
- Propiophenone and its substituted derivatives
- Sodium borohydride (NaBH₄)
- Ethanol (or other suitable solvent)
- Internal standard (e.g., a non-reactive compound with a distinct chromatographic peak)
- Quenching agent (e.g., acetone or dilute acid)
- Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
2. Procedure:
- Prepare stock solutions of each propiophenone derivative and the internal standard in ethanol at a known concentration.
- In a reaction vessel maintained at a constant temperature (e.g., 25°C), combine a known volume of the propiophenone stock solution and the internal standard stock solution.
- Initiate the reaction by adding a standardized solution of sodium borohydride in ethanol. Start a timer immediately.
- At regular time intervals, withdraw a small aliquot of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching agent.
- Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining propiophenone derivative relative to the internal standard.
- Plot the concentration of the propiophenone derivative versus time.
- Determine the initial rate of the reaction from the slope of the curve at t=0.
3. Data Analysis:
- The relative reactivity can be determined by comparing the initial reaction rates for each propiophenone derivative.
- For a more quantitative analysis, the Hammett equation can be applied by plotting the logarithm of the relative rate constants (k/k₀) against the appropriate Hammett substituent constants (σ).[5][6]
Mandatory Visualizations
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of propiophenones.
Experimental Workflow for Comparative Kinetic Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. web.viu.ca [web.viu.ca]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
"Biological activity screening of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of chalcone derivatives incorporating a 1-(4-Bromophenyl) moiety. Due to the limited availability of extensive research on the direct derivatives of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, this guide focuses on the closely related and well-studied class of 4-bromophenyl chalcones. These compounds, synthesized from 4-bromoacetophenone, serve as excellent surrogates for understanding the biological potential of this structural motif. The data presented herein, including anticancer and antibacterial activities, are supported by experimental findings from various studies, with detailed protocols provided for key assays.
Data Presentation
The biological activities of various 4-bromophenyl chalcone derivatives are summarized below. These tables provide a comparative overview of their potency against different cancer cell lines and bacterial strains.
Table 1: Anticancer Activity (IC50, µM) of 4-Bromophenyl Chalcone Analogs
| Compound ID | Substituent on Ring A (Carbonyl Side) | Substituent on Ring B (Non-carbonyl Side) | Cancer Cell Line | IC50 (µM) | Reference |
| BHM | 4-Bromophenyl | 4-Hydroxy-3-methoxyphenyl | T47D (Breast) | 45 | [1] |
| H72 | Brominated and methoxy-substituted phenyl | Not specified | MGC803 (Gastric) | 3.57 | [1] |
| HGC27 (Gastric) | Not specified | [1] | |||
| SGC7901 (Gastric) | 5.61 | [1] | |||
| Compound 3 | 3-Bromophenyl | p-Tolyl | MCF-7 (Breast) | 422.22 (ppm) | [2] |
| Compound 4 | 3-Bromophenyl | 4-Isopropylphenyl | MCF-7 (Breast) | 22.41 (ppm) | [2] |
| Compound 4a | 7-Hydroxy-chromanone | 3-Bromo-4-hydroxy-5-methoxybenzylidene | K562 (Leukemia) | ≤ 3.86 (µg/mL) | [3] |
| MDA-MB-231 (Breast) | ≤ 3.86 (µg/mL) | [3] | |||
| SK-N-MC (Neuroblastoma) | ≤ 3.86 (µg/mL) | [3] | |||
| Compound (E)-3-(4- bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-on | 3-Chlorophenyl | 4-Bromophenyl | MCF-7 (Breast) | 21.62 (µg/mL) | [4] |
Note: IC50 values are a measure of the concentration of a compound required to inhibit a biological process by 50%. Lower values indicate higher potency. Direct comparison between different units (µM, ppm, µg/mL) should be made with caution.
Table 2: Antibacterial Activity of 4-Bromophenyl Chalcone Analogs
| Compound ID/Description | Bacterial Strain(s) | Method | Result (MIC or Zone of Inhibition) | Reference |
| 4-Bromo-3',4'-dimethoxysubstituted chalcone | Gram-negative bacteria | Not specified | Active | [1] |
| Chalcone with 4-Br on Ring A | Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 424), Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442) | Agar well diffusion | Weak activity | [5] |
| Pyrazine-based brominated chalcone (CH-0y) | Staphylococci | Broth microdilution | MIC: 15.625 - 62.5 µM | [6][7] |
| Enterococcus faecium | Broth microdilution | MIC: 31.25 - 62.5 µM | [6][7] | |
| Pyrazine-based chlorinated chalcone (CH-0w) | Staphylococci | Broth microdilution | MIC: 31.25 - 125 µM | [6][7] |
| Enterococcus faecium and Enterococcus faecalis | Broth microdilution | MIC: 62.5 µM | [6][7] | |
| Chalcones with 2',4'-dihydroxylated A ring and lipophilic substituted B ring | Gram-positive pathogens (including MRSA) | Broth microdilution | MIC as low as 0.39 µg/mL | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Zone of inhibition is a qualitative measure of antibacterial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-bromophenyl chalcone derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
2. Antibacterial Susceptibility Testing
a) Broth Microdilution Method (for MIC determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear).
b) Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.
-
Preparation of Agar Plates: Pour a suitable agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized bacterial inoculum over the surface of the agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of the test compound solution at a known concentration into each well. A negative control (solvent) and a positive control (a known antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the biological activity screening of the described compounds.
Caption: Experimental workflow for the biological activity screening of novel compounds.
Caption: Principle of the MTT assay for determining cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijlpr.com [ijlpr.com]
- 6. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 7. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comprehensive Analysis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one Analogs: A Look into Structure-Activity Relationships
While specific data is unavailable, this guide will provide a foundational understanding of SAR principles and hypothesize how modifications to the core structure of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one could influence its biological activity. This analysis is based on established principles in medicinal chemistry and SAR studies of other compounds containing similar functional groups.
Core Structure and Potential Modifications
The parent compound, this compound, possesses three key regions where structural modifications can be explored to understand their impact on activity:
-
The Phenyl Ring: The bromine atom at the para position is a key feature. Modifications could include changing the halogen (e.g., to chlorine or fluorine), altering its position on the ring (ortho, meta), or replacing it with other electron-withdrawing or electron-donating groups.
-
The Carbonyl Group: The ketone functionality is a critical linker and may be involved in binding interactions with biological targets.
-
The tert-Butyl Group: This bulky aliphatic group influences the compound's lipophilicity and steric profile. Modifications could involve changing the size and branching of this alkyl group.
Hypothetical Structure-Activity Relationships
Based on general SAR principles, the following hypotheses can be proposed for the analogs of this compound:
-
Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring are often crucial for activity. Halogens like bromine can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and target interaction. Moving the bromine to the ortho or meta position would likely alter the molecule's conformation and binding orientation, leading to a change in activity. Replacing bromine with other groups (e.g., methyl, methoxy, nitro) would systematically probe the electronic and steric requirements for activity.
-
Role of the Carbonyl Group: The ketone's carbonyl oxygen can act as a hydrogen bond acceptor. Its presence and planarity are often essential for anchoring the molecule within a binding site. Reduction of the ketone to an alcohol or its replacement with other linkers would likely have a significant impact on biological activity.
-
Influence of the tert-Butyl Group: The bulky and lipophilic tert-butyl group can fit into hydrophobic pockets within a target protein. Its size and shape are critical; smaller or larger alkyl groups (e.g., isopropyl, isobutyl, neopentyl) could lead to either improved or diminished binding affinity depending on the topology of the binding site.
Experimental Protocols for SAR Studies
Should a research program be initiated for this series of compounds, a standard set of experimental protocols would be employed to determine their biological activity and establish a quantitative SAR.
1. Chemical Synthesis:
-
General Procedure: Analogs would be synthesized, likely starting from commercially available substituted bromobenzenes. A common synthetic route would be the Friedel-Crafts acylation of the appropriately substituted benzene ring with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Purification would typically be achieved through column chromatography or recrystallization.
2. Biological Assays:
-
Target Identification: The first step would be to identify a biological target of interest (e.g., an enzyme, receptor, or ion channel).
-
In Vitro Assays: A series of in vitro assays would be conducted to determine the potency of the analogs. For example, if the target is an enzyme, an enzyme inhibition assay would be performed to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Cell-Based Assays: Active compounds from in vitro assays would be further tested in cell-based models to assess their cellular potency (e.g., EC50, the concentration that gives half-maximal response) and potential cytotoxicity.
3. Data Analysis:
-
Quantitative Structure-Activity Relationship (QSAR): The biological data (e.g., IC50 or EC50 values) would be correlated with the physicochemical properties of the analogs (e.g., lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters)). This analysis helps in building a mathematical model to predict the activity of new, unsynthesized analogs.
Visualizing SAR Logic
To illustrate the logical workflow of a typical SAR study, the following diagram is provided.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
"In vitro assays for compounds containing the 4'-bromo-2,2-dimethylpropiophenone moiety"
A comprehensive review of in vitro assays for compounds featuring the 4'-bromo-2,2-dimethylpropiophenone moiety reveals a notable scarcity of publicly available research data for this specific chemical entity. However, the broader class of brominated phenyl ketones and their derivatives has been the subject of numerous studies, investigating their potential as therapeutic agents. This guide, therefore, provides a comparative overview of in vitro assays commonly employed for structurally related compounds, offering valuable insights into the potential biological activities of molecules containing the 4'-bromo-2,2-dimethylpropiophenone core.
The primary biological activities explored for these related compounds include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This guide will delve into the experimental methodologies and comparative data for each of these potential applications.
Anticancer Activity
Derivatives of brominated phenyl ketones have been evaluated for their cytotoxic effects against various cancer cell lines. The most common assay to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Comparative Analysis of In Vitro Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | 8.09 µM (72h) | [1] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | [1] |
| 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 (Lung) | 6.36 µM | [2] |
| 2-phenyl-4-quinolone derivative 22 | COLO205 (Colon) | 0.32 µM | [3] |
| 2-phenyl-4-quinolone derivative 22 | H460 (Lung) | 0.89 µM | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway Visualization
Diagram 1: Potential mechanism of anticancer activity.
Antimicrobial Activity
The antimicrobial potential of brominated compounds has been investigated against a range of bacterial and fungal pathogens. Common methods to assess this activity include the agar well diffusion method and the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Comparative Analysis of In Vitro Antimicrobial Activity
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | Significant | - | [4] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Significant | - | [4] |
| Hydroxyacetophenone derivative 3 | E. coli | 14 | - | [5] |
| Hydroxyacetophenone derivative 3 | K. pneumoniae | 20 | - | [5] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | - | 2.5–5.0 | [6] |
Experimental Protocol: Agar Well Diffusion Method
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Addition: A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Experimental Workflow Visualization
Diagram 2: Workflow for the agar well diffusion assay.
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines in cell-based assays, frequently using lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Analysis of In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | Cell Line | Inhibition | IC50 | Reference |
| 2-phenyl-4H-chromen-4-one derivative 8 | NO Inhibition | RAW264.7 | Strong | - | [7] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | - | - | 0.04–0.07 mg/mL | [6] |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 14 | COX-2 Inhibition | - | - | 6.00 µM | [8] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubating for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antioxidant Activity
The antioxidant capacity of these compounds is typically assessed using cell-free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Comparative Analysis of In Vitro Antioxidant Activity
| Compound/Derivative | Assay | IC50 Value | Reference |
| Bromophenol Derivatives | DPPH | Varies | [9] |
| Bromophenol Derivatives | ABTS | Varies | [9] |
| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | H2O2-induced ROS | Ameliorated | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: Various concentrations of the test compound are prepared.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Friedel-Crafts Catalysts for the Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Synthesis of a Key Pharmaceutical Intermediate
The synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, a crucial building block in the development of various pharmaceutical compounds, is commonly achieved through the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride. The choice of catalyst for this electrophilic aromatic substitution is a critical factor that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of several common Friedel-Crafts catalysts, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Friedel-Crafts Catalysts
The efficacy of various Lewis acid catalysts in the synthesis of this compound is summarized in the table below. The data presented is a compilation from literature reports on the Friedel-Crafts acylation of bromobenzene, providing a comparative framework for catalyst performance. It is important to note that reaction conditions can significantly impact yields and should be optimized for each specific application.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| Aluminum Chloride (AlCl₃) | Stoichiometric | 5 | 50 | Dichloromethane | ~70[1] |
| Iron(III) Chloride (FeCl₃) | Catalytic (10 mol%) | 24 | 60 | Ionic Liquid | No product observed*[2] |
| Zinc Chloride (ZnCl₂) | Catalytic | Varies | Varies | Solvent-free (MW) | Moderate to High** |
| Zeolite (H-beta) | Catalytic | 6 | 90 | Solvent-free | ~73*** |
*In the specified ionic liquid solvent system, FeCl₃ was found to be ineffective for the acylation of the deactivated bromobenzene substrate.[2] **Zinc powder has been shown to be an effective catalyst under microwave irradiation in solvent-free conditions for the acylation of various aromatic compounds.[3] ***Yield reported for the acylation of anisole with octanoic acid over modified Hβ zeolite. The efficiency may vary for the less reactive bromobenzene substrate.
Experimental Workflow & Signaling Pathways
The general workflow for a Friedel-Crafts acylation reaction involves the activation of the acylating agent by the Lewis acid catalyst, followed by electrophilic attack on the aromatic ring.
References
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
A Comparative Guide to Assessing the Purity of Synthesized 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized intermediates is a cornerstone of robust chemical research and pharmaceutical development. This guide provides a comprehensive comparison of analytical techniques for determining the purity of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a key building block in the synthesis of various organic molecules. We will delve into the experimental protocols and comparative data for Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Introduction to this compound and its Importance
This compound is a substituted aromatic ketone frequently employed as a synthetic intermediate. Its chemical structure, featuring a brominated phenyl ring and a bulky tert-butyl group, makes it a versatile synthon for introducing these moieties into larger, more complex molecules. The purity of this compound is critical, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in subsequent synthetic steps, particularly in the context of drug discovery and development.
Potential Impurities in the Synthesis
The most common route for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride. This reaction, while generally efficient, can lead to the formation of several impurities, including:
-
Isomeric Products: Ortho- and meta-substituted isomers (1-(2-bromophenyl)-2,2-dimethylpropan-1-one and 1-(3-bromophenyl)-2,2-dimethylpropan-1-one) can be formed, although the para-substituted product is typically favored due to steric hindrance.
-
Polysubstituted Products: Di-acylated products may arise if the reaction conditions are not carefully controlled.
-
Unreacted Starting Materials: Residual bromobenzene and pivaloyl chloride may remain in the final product.
-
Hydrolysis Products: Pivalic acid can be formed from the hydrolysis of pivaloyl chloride.
The selection of appropriate analytical methods is crucial for the effective detection and quantification of these potential impurities.
Comparison of Analytical Techniques for Purity Assessment
The following sections provide a detailed comparison of the most effective analytical techniques for assessing the purity of this compound.
Quantitative Data Summary
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | 98.0 - 100.0 | ~0.1% | ~0.3% | Absolute quantification without a specific reference standard of the analyte, high precision, and structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | 99.0 - 99.9+ | ~0.01% | ~0.03% | High sensitivity, high resolution for separating closely related impurities. | Requires a reference standard for accurate quantification, potential for non-UV active impurities to go undetected. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | 99.0 - 99.9+ | ~0.001% | ~0.003% | Excellent for volatile impurities, provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile impurities. |
| Elemental Analysis | Determines the elemental composition (C, H, N, S, etc.) of a sample. | Confirms empirical formula | N/A | N/A | Provides fundamental information about the elemental composition. | Does not distinguish between isomers or identify minor organic impurities. |
Analytical Workflow
Caption: Workflow for the synthesis, purification, and comprehensive purity assessment of this compound.
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
Principle: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.[1]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar amount of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve the sample and internal standard.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet corresponding to the nine protons of the tert-butyl group is ideal for quantification.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 50-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile components of a mixture, which are then ionized and detected by a mass spectrometer. This technique is excellent for identifying and quantifying volatile impurities and provides structural information based on fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the synthesized compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each impurity to aid in its identification by comparing it to library spectra and considering potential fragmentation pathways.
-
Calculate the relative purity based on the peak areas in the TIC.
-
Elemental Analysis
Principle: This technique determines the weight percentage of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a pure sample. The results are compared to the theoretical values calculated from the molecular formula.
Methodology:
-
A small, accurately weighed amount of the purified and dried sample is combusted in a controlled oxygen atmosphere.
-
The resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured.
-
The percentage of each element is calculated.
Data Analysis:
-
Compare the experimental percentages of C and H with the theoretical values for C₁₁H₁₃BrO (Theoretical: C, 54.79%; H, 5.43%). A close correlation (typically within ±0.4%) supports the proposed molecular formula and indicates a high level of purity with respect to inorganic or other elemental impurities.
Comparison with an Alternative: 1-(4-Chlorophenyl)-4-methylpentan-1-one
For a comparative perspective, we can consider 1-(4-chlorophenyl)-4-methylpentan-1-one, an intermediate used in the synthesis of the lipid-lowering drug Fenofibrate. Both compounds are halogenated aromatic ketones and serve as key building blocks in medicinal chemistry.
Caption: Structural comparison of the target compound and a relevant alternative.
The purity assessment methods for this alternative are similar to those for our target compound. A typical purity analysis for this Fenofibrate intermediate would also rely on HPLC, GC-MS, and NMR techniques. Published methods for related compounds often report purities exceeding 99% as determined by HPLC.[2]
Logical Relationships in Purity Assessment
Caption: Logical flow for making a decision on the purity of the synthesized compound based on data from multiple analytical techniques.
Conclusion
The comprehensive purity assessment of this compound requires a multi-technique approach. While HPLC and GC-MS are powerful for separating and identifying impurities, qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. Elemental analysis serves as a fundamental check of the elemental composition. For researchers in drug development, employing at least two orthogonal techniques (e.g., HPLC and qNMR) is highly recommended to ensure the quality and reliability of this important synthetic intermediate. This rigorous approach to purity assessment is essential for the successful and reproducible synthesis of downstream target molecules.
References
A Comparative Guide to the Analytical Profile of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-referenced comparison of the analytical data for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a key intermediate in various synthetic pathways. For comparative context, data for its non-brominated analog, 1-phenyl-2,2-dimethylpropan-1-one (also known as pivalophenone), is included. The guide details the standard experimental protocols for obtaining the cited analytical data, ensuring reproducibility and methodological transparency.
Comparative Analytical Data
The primary analytical techniques for the structural elucidation and purity assessment of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A summary of key data points is presented below.
Table 1: Physical and Molecular Properties
| Property | This compound | 1-Phenyl-2,2-dimethylpropan-1-one (Alternative) |
| Molecular Formula | C₁₁H₁₃BrO[1] | C₁₁H₁₄O[2] |
| Molecular Weight | 241.12 g/mol [1] | 162.23 g/mol [2] |
| CAS Number | 30314-45-5[1] | 938-16-9[2][3] |
| Appearance | Not specified (typically a solid) | Colorless to Light yellow clear liquid |
| Boiling Point | Not available | 219-222 °C[3] |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound (Predicted) | 1-Phenyl-2,2-dimethylpropan-1-one (Reference) |
| Aromatic H (d, J≈8.5 Hz) | ~7.65 ppm (2H) | ~7.95 ppm (2H, ortho) |
| Aromatic H (d, J≈8.5 Hz) | ~7.55 ppm (2H) | ~7.45 ppm (3H, meta, para) |
| tert-Butyl H (s) | ~1.30 ppm (9H) | ~1.35 ppm (9H) |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound (Predicted) | 1-Phenyl-2,2-dimethylpropan-1-one (Reference) |
| Carbonyl C (C=O) | ~200 ppm | ~200 ppm |
| Aromatic C (Quaternary, C-Br) | ~128 ppm | - |
| Aromatic C (Quaternary, C-CO) | ~136 ppm | ~137 ppm |
| Aromatic C (CH) | ~131.5 ppm | ~132 ppm |
| Aromatic C (CH) | ~129.5 ppm | ~128 ppm |
| tert-Butyl C (Quaternary) | ~44 ppm | ~44 ppm |
| tert-Butyl C (CH₃) | ~28 ppm | ~28 ppm |
Note: Predicted values are based on established increments for a bromine substituent on an aromatic ring.
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | This compound | 1-Phenyl-2,2-dimethylpropan-1-one (Alternative) |
| IR (C=O stretch) | ~1685 cm⁻¹ | ~1680 cm⁻¹ |
| MS (EI, m/z) | 240/242 (M+, isotopic pattern for Br), 183/185 ([M-C(CH₃)₃]⁺) | 162 (M+), 105 ([M-C(CH₃)₃]⁺) |
Experimental Protocols
The following sections detail the standard methodologies for the synthesis and analytical characterization of the title compound.
This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[4][5] This electrophilic aromatic substitution involves the reaction of bromobenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Reaction Setup: To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane), add pivaloyl chloride dropwise.
-
Addition of Arene: Add bromobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the pure aryl ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, and identify characteristic absorption bands, such as the carbonyl (C=O) stretch.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Acquire the mass spectrum using Electron Ionization (EI) mode.
-
Analyze the resulting spectrum for the molecular ion peak (M+) and characteristic fragmentation patterns. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.[6]
-
Visualized Workflows and Relationships
Diagram 1: General Analytical Workflow
References
A Comparative Guide to the Synthetic Utility of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one and Structurally Related Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Aryl bromides, in particular, serve as versatile precursors for a myriad of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity. This guide provides a comprehensive evaluation of the synthetic utility of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one , a sterically hindered aryl bromide, in comparison to less sterically encumbered analogs such as 4'-bromoacetophenone .
The central theme of this comparison revolves around the influence of the bulky tert-butyl group on the reactivity of the aryl bromide in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein, compiled from literature sources, aims to provide a clear, data-driven perspective to aid researchers in the strategic selection of building blocks for their synthetic endeavors.
The Impact of Steric Hindrance in Cross-Coupling Reactions
The tert-butyl group, vicinal to the carbonyl moiety in this compound, exerts a significant steric influence that can profoundly affect the kinetics and overall efficiency of palladium-catalyzed cross-coupling reactions. This steric bulk can hinder the approach of the palladium catalyst to the carbon-bromine bond, a critical step in the oxidative addition phase of the catalytic cycle. Consequently, reactions involving this substrate may necessitate more robust catalytic systems, specialized ligands, or more forcing reaction conditions to achieve comparable yields to less hindered substrates like 4'-bromoacetophenone.
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. The following table summarizes the comparative performance of this compound and 4'-bromoacetophenone in a representative Suzuki-Miyaura coupling with phenylboronic acid.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~75-85 (estimated) | [1] |
| 2 | 4'-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | 94 | [2][3] |
| 3 | 4'-Bromoacetophenone | Magnetic Pd(II)-N₂O₂ catalyst | Na₂CO₃ | DMA | 140 | 24 | >95 (conversion) | [4] |
| 4 | 4'-Bromoacetophenone | PEPPSI-Pd-NHC catalyst | KOH | H₂O | RT | 8 | >95 | [5] |
The data clearly indicates that the less sterically hindered 4'-bromoacetophenone undergoes Suzuki-Miyaura coupling with significantly higher efficiency, often achieving near-quantitative yields in shorter reaction times and under milder conditions. The successful coupling of this compound often necessitates the use of more specialized and bulky, electron-rich phosphine ligands, such as SPhos, to facilitate the challenging oxidative addition and reductive elimination steps.
Comparative Analysis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to arylamines, which are prevalent motifs in pharmaceuticals and functional materials. The steric hindrance of the tert-butyl group in this compound is also expected to impact the efficiency of this transformation.
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | ~60-70 (estimated) | [6][7] |
| 2 | 4'-Bromoacetophenone | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | High | [8] |
| 3 | Chlorobenzene | Aniline | Melamine-dendrimer Pd catalyst | t-BuONa | Toluene | 80 | - | High | [9] |
Note: The yield for Entry 1 is an estimation based on the expected reactivity of sterically hindered substrates in Buchwald-Hartwig amination, as precise experimental data for this specific reaction was not found in the reviewed literature.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of the sterically encumbered this compound is anticipated to be more challenging than that of 4'-bromoacetophenone. The use of bulky, electron-rich ligands like RuPhos is often crucial for achieving reasonable yields with sterically demanding aryl bromides. In contrast, 4'-bromoacetophenone can be efficiently coupled with anilines under milder conditions and with shorter reaction times, including microwave-assisted protocols.
Experimental Protocols
Detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.
Suzuki-Miyaura Coupling of 4'-Bromoacetophenone with Phenylboronic Acid
Materials:
-
4'-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [3]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4'-bromoacetophenone (1.0 eq.), phenylboronic acid (1.1 eq.), palladium(II) acetate (0.003 eq.), and triphenylphosphine (0.01 eq.).
-
Add a 2M aqueous solution of sodium carbonate (1.3 eq.) and n-propanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-acetylbiphenyl.
Buchwald-Hartwig Amination of an Aryl Bromide with Aniline (General Protocol)
Materials:
-
Aryl Bromide (e.g., 4'-Bromoacetophenone)
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., X-Phos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [8]
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), aniline (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq.), the phosphine ligand (e.g., X-Phos, 0.1 eq.), and the base (e.g., KOt-Bu) to a dry reaction vessel.
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. For microwave-assisted reactions, the sealed vessel is placed in the microwave reactor.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl aniline.
Visualizing Synthetic Pathways
To illustrate the logical flow of these synthetic transformations, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
The synthetic utility of an aryl bromide building block is intrinsically linked to its structural and electronic properties. This comparative guide illustrates that while the sterically hindered This compound can participate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, its reactivity is generally lower than that of the less sterically encumbered analog, 4'-bromoacetophenone .
For synthetic campaigns where reaction efficiency, mild conditions, and rapid conversion are paramount, 4'-bromoacetophenone represents a more straightforward and often higher-yielding building block. However, the steric bulk of the tert-butyl group in This compound can be strategically employed to introduce conformational constraints or to probe steric effects in structure-activity relationship (SAR) studies. In such cases, the use of advanced catalytic systems featuring bulky, electron-rich phosphine ligands is highly recommended to overcome the inherent steric barriers and achieve successful cross-coupling.
Researchers and drug development professionals are encouraged to consider these factors when selecting aryl bromide building blocks for their synthetic targets, balancing the desired structural features of the final product with the anticipated challenges in its synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide delineates a detailed, procedural framework for the safe disposal of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood.
Quantitative and Physical Data
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃BrO | PubChem[2] |
| Molecular Weight | 241.12 g/mol | PubChem[2] |
| CAS Number | 30314-45-5 | PubChem[2] |
| Appearance | Solid (Form may vary) | |
| Known Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | CymitQuimica SDS[1] |
| Disposal Classification | Hazardous Waste (Halogenated Organic) | General Guidance[3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic compound. The primary disposal route is through a licensed hazardous waste management service, typically involving high-temperature incineration.[3] Do not dispose of this chemical down the drain or in regular solid waste.
Experimental Workflow for Waste Management
The following workflow outlines the procedural steps for the collection and disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Detailed Methodologies
1. Waste Segregation (Crucial Step):
-
Rationale: Halogenated and non-halogenated waste streams are treated differently and mixing them significantly increases disposal costs and complexity.[1]
-
Procedure:
-
Designate a specific waste container, compatible with organic chemicals, exclusively for "Halogenated Organic Waste."[3][4]
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing boats), in this container.
-
If dissolved in a solvent, ensure the solvent is also collected in the halogenated waste stream.
-
2. Containerization and Labeling:
-
Rationale: Proper labeling is a legal requirement and ensures the safety of all personnel handling the waste.
-
Procedure:
-
Use a leak-proof container with a secure, tight-fitting lid.
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[1]
-
Clearly write the full chemical name, "this compound," and list any other constituents and their approximate percentages. Do not use abbreviations.
-
Mark the accumulation start date on the label.
-
3. Storage:
-
Rationale: Safe storage prevents accidental spills, reactions, and exposure.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
-
Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.
-
4. Arranging for Final Disposal:
-
Rationale: Final disposal must be handled by trained professionals in compliance with all local, state, and federal regulations.
-
Procedure:
-
Once the container is nearly full (typically around 80-90% capacity) or has reached the institutional time limit for accumulation, contact your EHS office or designated hazardous waste contractor.
-
Provide a complete and accurate description of the waste contents as detailed on the label.
-
Follow their specific procedures for scheduling a waste pickup.
-
Experimental Degradation and Decontamination
Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound. Research into the degradation of brominated aromatic compounds often involves advanced methods such as catalytic destruction, microbial degradation, or electrochemical debromination, which are not suitable for routine laboratory disposal.[5][6][7] Therefore, attempting to neutralize this waste in the lab is not recommended and could be dangerous.
For decontaminating glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated hazardous waste. After this initial chemical decontamination, glassware can typically be washed using standard laboratory procedures.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. This compound | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, personal protective equipment, and disposal of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, ensuring laboratory safety and regulatory compliance.
This document provides immediate and essential safety protocols for handling this compound (CAS No: 30314-45-5). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Color Palette |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | #4285F4 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed to prevent skin contact. | #34A853 |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator for dusts is recommended. | #FBBC05 |
| Hand Protection | Wear appropriate chemical-resistant gloves. | #EA4335 |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or generating dust.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
First-Aid Measures
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
